Product packaging for 2-Methyl-5-heptanone(Cat. No.:CAS No. 624-42-0)

2-Methyl-5-heptanone

Cat. No.: B1593499
CAS No.: 624-42-0
M. Wt: 128.21 g/mol
InChI Key: CCCIYAQYQZQDIZ-UHFFFAOYSA-N
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Description

2-Methyl-5-heptanone (CAS 624-42-0), also known as ethyl isoamyl ketone or 6-methyl-3-heptanone, is a clear, colorless to water-like liquid ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [ ][ ]. It is characterized by a boiling point of approximately 163°C and a density of about 0.82 g/cm³ [ ][ ]. This compound is part of a class of volatile organic compounds (VOCs) that are of significant interest in various research fields. In scientific research, this compound serves as a valuable compound for studying the biological activity of microbial volatiles. While specific mechanistic studies for this isomer are limited, closely related methyl-heptanone isomers have demonstrated notable antifungal properties in laboratory settings. For instance, research has shown that 6-methyl-2-heptanone, a volatile produced by Bacillus subtilis , exhibits strong antagonistic activity against the plant pathogen Alternaria solani [ ]. The proposed mechanism of action for such ketones includes damaging the structural integrity of hyphal cells and conidia, and disrupting critical cellular functions in target fungi [ ]. This makes this compound and its analogs relevant for investigations into alternative biocontrol strategies and plant-pathogen interactions. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, and it is strictly not for human or animal use. Researchers should handle this compound with appropriate care, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1593499 2-Methyl-5-heptanone CAS No. 624-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-3-one
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InChI

InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
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InChI Key

CCCIYAQYQZQDIZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)CCC(C)C
Source PubChem
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID20211454
Record name Ethyl iso-amyl ketone
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Molecular Weight

128.21 g/mol
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Boiling Point

164 °C
Record name 6-METHYL-3-HEPTANONE
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Solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents
Record name 6-METHYL-3-HEPTANONE
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Density

0.8304 g/cu cm at 20 °C
Record name 6-METHYL-3-HEPTANONE
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Vapor Pressure

2.75 [mmHg]
Record name Ethyl iso-amyl ketone
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CAS No.

624-42-0
Record name 6-Methyl-3-heptanone
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Foundational & Exploratory

Molecular weight of 2-Methyl-5-heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-5-heptanone

This guide provides a comprehensive overview of this compound (CAS No. 624-42-0), a ketone utilized in various industrial and research applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, describes methods for its analytical characterization, and discusses its current applications. This whitepaper is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as 6-methylheptan-3-one and ethyl isoamyl ketone, is a colorless oily liquid.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2][3][4]
Molecular Weight 128.21 g/mol [1][4]
CAS Number 624-42-0[1][2][3]
Density 0.8203 g/cm³[1]
Boiling Point ~162.67 °C[1]
Melting Point ~ -32.24 °C (estimated)[1]
Refractive Index ~1.4165[1]
Water Solubility 1.37 x 10³ mg/L at 25 °C (estimated)[1][3]
Log Kow 2.15 (estimated)[3]
Vapor Pressure 2.75 mm Hg at 25 °C (estimated)[2]
SMILES CCC(=O)CCC(C)C[1][5]
InChI Key CCCIYAQYQZQDIZ-UHFFFAOYSA-N[1][2]

Synthesis of this compound

A common and effective method for synthesizing ketones such as this compound is through the oxidation of a corresponding secondary alcohol. The precursor, 2-methyl-5-heptanol, can be prepared via a Grignard reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Grignard Synthesis of 2-Methyl-5-heptanol

  • Reagent Preparation: Prepare a Grignard reagent by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Slowly add butanal, dissolved in anhydrous diethyl ether, to the prepared Grignard reagent at 0 °C.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-methyl-5-heptanol, which can be purified by distillation.

Step 2: Oxidation to this compound

  • Oxidizing Agent: Prepare a solution of sodium hypochlorite (B82951) (commercial bleach can be used after determining its concentration).[6]

  • Reaction: Dissolve the purified 2-methyl-5-heptanol in a suitable solvent like dichloromethane (B109758). Cool the solution in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product, this compound, is then purified by fractional distillation.

Synthesis_Workflow cluster_step1 Step 1: Grignard Synthesis of 2-Methyl-5-heptanol cluster_step2 Step 2: Oxidation to this compound A1 Prepare Grignard Reagent (Isobutylmagnesium Bromide) A2 React with Butanal A1->A2 A3 Quench with NH4Cl A2->A3 A4 Extract with Diethyl Ether A3->A4 A5 Purify by Distillation A4->A5 B1 Dissolve 2-Methyl-5-heptanol A5->B1 Intermediate Product B2 Oxidize with NaOCl B1->B2 B3 Aqueous Work-up B2->B3 B4 Purify by Distillation B3->B4 Final Final B4->Final Final Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group stretch, typically appearing around 1715 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide signals corresponding to the different types of protons in the molecule. Key signals would include triplets for the methyl and methylene (B1212753) groups of the ethyl moiety, and doublets and multiplets for the isobutyl portion of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (around 210 ppm), in addition to signals for the other six aliphatic carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.

Mass_Spec_Fragmentation cluster_structure This compound Structure cluster_fragments Major MS Fragments (Alpha-Cleavage) mol CH3-CH2-C(=O)-CH2-CH2-CH(CH3)2 frag1 [CH3CH2CO]+ m/z = 57 mol->frag1 Cleavage A frag2 [CH2CH2CH(CH3)2]+ m/z = 71 mol->frag2 Cleavage B

Caption: Predicted mass spectrometry fragmentation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for separating and identifying volatile compounds like this compound in a mixture and for assessing purity.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane to an appropriate concentration (e.g., 100 ppm).

  • GC Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • GC Conditions:

    • Injector Temperature: 250 °C.[7]

    • Oven Program: Start at an initial temperature of 40 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Injection Mode: Split (e.g., 10:1 split ratio).[7]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Mass Range: Scan from m/z 20 to 500.[7]

  • Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify the purity by integrating the peak area.

GCMS_Workflow start Sample Preparation (Dilution) injection GC Injection start->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis result Compound Identification & Purity Assessment analysis->result

Caption: General workflow for GC-MS analysis of this compound.

Applications and Biological Relevance

This compound is primarily used in the flavor and fragrance industries.[1] It is valued for its characteristic scent and is incorporated into perfumes and used as a flavoring agent.[1]

While not a primary focus in drug development, its interaction with biological systems is of interest to researchers. Studies on rodent olfactory receptors have investigated the interaction of various ketones, including this compound, to understand the mechanisms of olfaction.[1] Its structural isomer, 2-heptanone, has been identified as a naturally occurring compound in some foods and as a semiochemical (a chemical signal) in honey bees.[8][9] Although this compound itself does not have established roles in major signaling pathways, understanding its interactions with chemosensory receptors can provide insights for the design of molecules targeting these systems.

Conclusion

This compound is a well-characterized ketone with established physical and chemical properties. Standard organic synthesis and analytical protocols, such as those detailed in this guide, are readily applicable for its preparation and characterization. While its primary applications are in the flavor and fragrance sectors, its study contributes to the broader understanding of chemical-biological interactions at the receptor level, which is of fundamental importance to the field of drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-2-heptanone (B97569) (CAS No: 18217-12-4).[1][2] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates critical data, including physicochemical parameters, spectroscopic information, and safety protocols. Furthermore, it outlines standard experimental methodologies for property determination and includes visualizations to illustrate key information.

Chemical Identity and Structure

5-Methyl-2-heptanone is a branched-chain aliphatic ketone.[3] Its structure consists of a heptane (B126788) backbone with a carbonyl group at the second carbon and a methyl group at the fifth carbon.[3] This structure results in its classification as a fatty acyl, specifically an oxygenated hydrocarbon.[4]

  • IUPAC Name: 5-methylheptan-2-one[4]

  • Molecular Formula: C₈H₁₆O[1][3][4][5][6][7]

  • SMILES: CCC(C)CCC(=O)C[3][8]

  • InChIKey: WYDAUGNQLUXTFB-UHFFFAOYSA-N[4][5][6][7]

Caption: 2D molecular structure of 5-methyl-2-heptanone.

Physical Properties

5-Methyl-2-heptanone is a colorless to pale yellow liquid at room temperature.[9] It possesses a characteristic fruity or sweet odor.[3] Due to its hydrophobic hydrocarbon chain, it has limited solubility in water but is soluble in organic solvents like alcohol and ether.[3][9]

Table 1: Physical Properties of 5-Methyl-2-heptanone

PropertyValueReference
Molecular Weight 128.21 g/mol [4]
Boiling Point 167.5 °C at 760 mmHg[1][9]
Melting Point -32.24 °C (estimate)[1]
Density 0.811 g/cm³[1]
Vapor Pressure 1.695 mmHg at 25 °C[1][9]
Flash Point 44.6 °C (112.0 °F)[1][9]
Refractive Index 1.409[1]
Water Solubility 1371 mg/L at 25 °C (estimate)[9]
logP (Octanol/Water Partition Coefficient) 2.350 - 2.40170[1][9]

Chemical Properties and Reactivity

As a ketone, 5-methyl-2-heptanone exhibits reactivity typical of the carbonyl functional group. It is stable under standard conditions.[3]

  • Reactivity: The carbonyl group's polarity allows for nucleophilic addition reactions. It can undergo oxidation and reduction reactions.[3]

  • Synthesis: While specific industrial synthesis routes are proprietary, a common laboratory approach for similar ketones involves the condensation of aldehydes and other ketones. For instance, the related compound 5-methyl-2-hexanone (B1664664) is produced by the condensation of acetone (B3395972) with isobutyraldehyde.[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-methyl-2-heptanone.

Table 2: Spectroscopic Information

Spectrum TypeKey InformationReference
Mass Spectrometry (MS) Data available (electron ionization).[5][6]
Infrared Spectroscopy (IR) Vapor phase IR spectrum data is available from NIST.[4][5][7]
Nuclear Magnetic Resonance (NMR) 1H NMR and 13C NMR spectra can be predicted.[1]
Kovats Retention Index Semi-standard non-polar: 965, 971, 974; Standard polar: 1252, 1256, 1259.3[4]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures.

Boiling Point Determination: The boiling point is typically determined using distillation. A sample of the compound is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure (usually atmospheric) is recorded as the boiling point. For higher accuracy, an ebulliometer can be used.

Density Measurement: A calibrated pycnometer or a digital density meter is used. The mass of a known volume of the substance is measured at a specific temperature (e.g., 20°C or 25°C). The density is then calculated by dividing the mass by the volume.

Solubility Testing: To determine solubility, a measured amount of 5-methyl-2-heptanone is added incrementally to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached, at which point no more solute dissolves. The concentration of the saturated solution represents the solubility.

G cluster_0 Characterization Stages cluster_1 Physical Tests cluster_2 Spectroscopy cluster_3 Reactivity A Obtain Sample of 5-Methyl-2-heptanone B Physical Property Analysis A->B C Spectroscopic Analysis A->C D Chemical Reactivity Studies A->D B1 Boiling Point B->B1 B2 Density B->B2 B3 Solubility B->B3 C1 Mass Spec (MS) C->C1 C2 Infrared (IR) C->C2 C3 NMR C->C3 D1 Oxidation D->D1 D2 Reduction D->D2

Caption: Experimental workflow for the characterization of 5-methyl-2-heptanone.

Safety and Hazard Information

Handling 5-methyl-2-heptanone requires adherence to standard laboratory safety practices. It is a flammable liquid and vapor and can cause skin and eye irritation.[4]

Table 3: GHS Hazard Information

Hazard ClassGHS PictogramCodeStatement
Flammable liquidsGHS02 (Flame)H226Flammable liquid and vapor
Skin corrosion/irritationGHS07 (Exclamation Mark)H315Causes skin irritation
Serious eye damage/eye irritationGHS07 (Exclamation Mark)H319Causes serious eye irritation
Specific target organ toxicityGHS07 (Exclamation Mark)H335May cause respiratory irritation

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • P405: Store locked up.[11]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

References

The Multifaceted Role of 2-Heptanone in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanone (B89624), a volatile methyl ketone, plays a crucial and multifaceted role in the chemical communication systems of various insect species. Initially identified as an alarm pheromone, particularly in honeybees (Apis mellifera), recent research has unveiled its broader functions, including acting as a potent local anesthetic against parasitic mites. This technical guide provides an in-depth analysis of the chemical ecology of 2-heptanone, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated biological pathways. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development.

Introduction to 2-Heptanone in Insect Communication

Chemical communication is a fundamental aspect of insect life, governing behaviors from mating and foraging to defense.[1] Semiochemicals, the chemical signals that mediate these interactions, are broadly classified based on the nature of the interaction.[1] Pheromones, which facilitate communication between individuals of the same species, are a key component of this chemical language.

2-Heptanone has been identified as a significant pheromone in several insect orders, most notably Hymenoptera. In the honeybee, Apis mellifera, it is a well-documented alarm pheromone released from the mandibular glands.[1][2] Its release signals a threat to the colony, eliciting defensive behaviors in nestmates.[3] However, the function of 2-heptanone extends beyond simple alarm signaling. It also acts as a repellent at higher concentrations and, remarkably, functions as a local anesthetic against pests like the parasitic mite Varroa destructor and the wax moth larva (Galleria mellonella).[4][5] This anesthetic property is a result of its ability to block voltage-gated sodium channels.[6]

This guide will explore these diverse roles through a detailed examination of the available quantitative data, standardized experimental methodologies, and the underlying biological pathways.

Quantitative Data on 2-Heptanone Effects

The behavioral and physiological effects of 2-heptanone are often dose-dependent. The following tables summarize the key quantitative findings from the scientific literature.

Table 1: Quantification of 2-Heptanone in Honeybee Mandibular Glands

ParameterValue (Mean ± SEM)Number of Samples (n)Source
2-Heptanone per guard honeybee0.0386 µL ± 0.007630[4][7]
2-Heptanone detected in bitten, paralyzed wax moth larvae0.00065 µL ± 0.0001830[4][7]
2-Heptanone per bee (from dissected mandibular glands)8.6 µg5[1]
2-Heptanone per bee (from crushed heads of foraging bees)15-23 µgNot Specified[1]

Table 2: Dose-Dependent Behavioral Response of Apis mellifera to 2-Heptanone

Dose of 2-HeptanoneMean Number of Bees Exiting Hive per Minute (± SEM)Response Compared to ControlNumber of Colonies (n)Source
Control (no 2-heptanone)46.42 ± 0.43-5[4]
0.1 µL47.18 ± 0.36No significant difference5[4]
10 µL42.54 ± 0.11Repellent (Significantly fewer bees)5[4]
1000 µL40.88 ± 0.42Repellent (Significantly fewer bees)5[4]

Table 3: Anesthetic and Toxic Effects of 2-Heptanone on Varroa destructor

Dose of 2-Heptanone (Topical Application)Observed EffectTime to ParalysisNumber of Mites (n)Source
0.025 µLDistorted gravitational reflexNot specified10[4]
0.061 µLTotal paralysis30-40 seconds10[4][5]

Table 4: Inhibitory Effects of 2-Heptanone on Voltage-Gated Sodium Channels

Ion ChannelCompoundIC₅₀ (Tonic)IC₅₀ (Phasic)Number of Replicates (n)Source
hNav1.22-HeptanoneNot SpecifiedNot Specified6[4]
hNav1.2Lidocaine (B1675312)Not SpecifiedNot Specified6[4]
hNav1.62-HeptanoneNot SpecifiedNot Specified6[4]
hNav1.6LidocaineNot SpecifiedNot Specified6[4]

Note: Specific IC₅₀ values were not provided in the source text, but it was noted that lidocaine was 2.82 to 7.57 times more active than 2-heptanone depending on the channel and experimental condition.[4]

Experimental Protocols

The study of 2-heptanone's role in insect communication relies on a suite of specialized experimental techniques. This section provides detailed protocols for the key methodologies.

Volatile Collection: Headspace Solid-Phase Microextraction (SPME)

Objective: To collect and concentrate volatile organic compounds, such as 2-heptanone, from a sample for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Glass vials with PTFE-lined septa

  • Heating block or water bath

  • Stir bar

  • Sodium chloride (NaCl)

  • Milli-Q water

  • GC-MS system

Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., bacterial culture filtrate), place 10 mL of the sample into a 20-mL glass vial.[8]

    • For solid samples (e.g., honey), dissolve 2.0 g of the sample in 1 mL of Milli-Q water in a vial and sonicate for 5 minutes.[9]

    • Add 2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.[8]

  • Equilibration: Seal the vial and place it in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15-30 minutes with constant stirring.[8][9]

  • Extraction:

    • Manually or automatically insert the SPME fiber through the septum into the headspace above the sample.

    • Expose the fiber to the headspace for a predetermined time, typically 30 minutes, at 60°C with continued stirring.[8]

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS, typically set at 200-250°C.[8][9]

    • Expose the fiber for 2-5 minutes to allow for thermal desorption of the analytes onto the GC column.[8][9]

    • Initiate the GC-MS analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile compounds collected by SPME.

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250°C.[9]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.[9]

    • Ramp: Increase at a rate of 5-10°C/min to 200-280°C.[9]

    • Final hold: Maintain the final temperature for 5 minutes.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Identification: Compare mass spectra of unknown peaks with those in a reference library (e.g., NIST, Wiley) and with the retention time and mass spectrum of an authentic 2-heptanone standard.[10]

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to a specific odorant, providing an indication of its ability to detect the compound.

Materials:

  • Insect subject (e.g., adult honeybee)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holders with Ag/AgCl wires

  • Saline solution (e.g., Ringer's solution)

  • High-impedance DC amplifier

  • Data acquisition system

  • Odor delivery system (purified air, stimulus controller, Pasteur pipettes with filter paper)

  • 2-Heptanone standard and solvent (e.g., paraffin (B1166041) oil or hexane)

Protocol:

  • Electrode Preparation:

    • Pull glass capillaries to a fine point.

    • Fill the capillaries with saline solution, ensuring no air bubbles are present.[11]

    • Insert the Ag/AgCl wires into the capillaries.[12]

  • Insect Preparation:

    • Immobilize the insect, often by chilling.

    • Under a stereomicroscope, carefully excise one antenna at its base.[12]

  • Antenna Mounting:

    • Mount the base of the excised antenna into the reference electrode.[12]

    • Carefully bring the distal tip of the antenna into contact with the recording electrode. A small amount of conductive gel can be used to ensure a good connection.[12]

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of purified, humidified air.

    • Allow the baseline electrical signal to stabilize.

    • Prepare a stimulus by applying a known concentration of 2-heptanone solution to a filter paper strip and inserting it into a Pasteur pipette.[13]

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the 2-heptanone vapor over the antenna.[12]

    • Record the resulting negative voltage deflection (the EAG response).[13]

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.[12]

    • Present different concentrations in a randomized order, including a solvent control.[12]

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a specific odorant in a two-choice paradigm.

Materials:

  • Y-tube olfactometer (glass or plastic)[14]

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidification flask

  • Odor sources (e.g., filter paper with 2-heptanone solution and a solvent control)

  • Insect subjects

Protocol:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly to remove any residual odors.[14]

    • Connect the air source to the two arms of the Y-tube, with the airflow passing through a charcoal filter and a flask of water for purification and humidification.[15]

    • Use flow meters to ensure an equal and constant airflow through both arms.[15]

  • Stimulus Preparation:

    • Place the odor source (filter paper with 2-heptanone) in one arm and the control (filter paper with solvent only) in the other arm.[16]

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.[16]

    • Allow the insect a set amount of time to make a choice (i.e., move a certain distance into one of the arms).

    • Record the insect's choice (treatment arm, control arm, or no choice).

    • After each trial, clean the olfactometer and rotate the position of the treatment and control arms to avoid positional bias.

  • Data Analysis:

    • Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the 2-heptanone-treated arm over the control arm.

Biological Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways associated with 2-heptanone in insects.

Biosynthesis of 2-Heptanone in Bacteria

The biosynthesis of 2-heptanone in some bacteria associated with honeybees is thought to proceed via the fatty acid metabolism pathway.[5][17]

Biosynthesis_of_2_Heptanone Fatty Acid Biosynthesis Fatty Acid Biosynthesis Octanoate Octanoate Fatty Acid Biosynthesis->Octanoate Thioesterase Octanoyl-CoA Octanoyl-CoA Octanoate->Octanoyl-CoA Fatty Acid Synthetase beta-keto-octanoyl-CoA beta-keto-octanoyl-CoA Octanoyl-CoA->beta-keto-octanoyl-CoA Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-hydroxyacyl-CoA Dehydrogenase beta-keto acid beta-keto acid beta-keto-octanoyl-CoA->beta-keto acid Methyl Ketone Synthase (Thioesterase) 2-Heptanone 2-Heptanone beta-keto acid->2-Heptanone Spontaneous Decarboxylation

Caption: Bacterial biosynthesis of 2-heptanone from fatty acid precursors.

Generalized Olfactory Signaling Pathway in Insects

Upon detection by an olfactory receptor, 2-heptanone can trigger a neuronal signal through one of at least two major types of pathways: an ionotropic or a metabotropic cascade. The precise pathway for 2-heptanone is not yet fully elucidated but is likely to involve one of these general mechanisms.

Olfactory_Signaling_Pathway cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway 2-Heptanone_I 2-Heptanone IR Ionotropic Receptor (IR) -Ligand-gated ion channel- 2-Heptanone_I->IR Ion_Influx_I Cation Influx (Na+, Ca2+) IR->Ion_Influx_I Depolarization_I Membrane Depolarization Ion_Influx_I->Depolarization_I Action_Potential_I Action Potential Depolarization_I->Action_Potential_I 2-Heptanone_M 2-Heptanone GPCR G-Protein Coupled Receptor (GPCR) 2-Heptanone_M->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Ion_Influx_M Cation Influx Ion_Channel->Ion_Influx_M Depolarization_M Membrane Depolarization Ion_Influx_M->Depolarization_M Action_Potential_M Action Potential Depolarization_M->Action_Potential_M Experimental_Workflow Sample_Collection Sample Collection (e.g., Live Insect, Gland) SPME Headspace SPME Sample_Collection->SPME GCMS GC-MS Analysis SPME->GCMS Identification Identification & Quantification of 2-Heptanone GCMS->Identification EAG Electroantennography (EAG) Identification->EAG Behavioral_Assay Behavioral Bioassay (e.g., Y-Tube Olfactometer) Identification->Behavioral_Assay Data_Analysis Data Analysis & Interpretation EAG->Data_Analysis Behavioral_Assay->Data_Analysis

References

Investigating 2-Methyl-5-heptanone as an Insect Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-heptanone (CAS No: 624-42-0) is a volatile organic compound belonging to the ketone family. Ketones are a well-established class of insect semiochemicals, serving various functions from alarm signals to sex pheromones. While extensive research exists for isomers such as 4-methyl-3-heptanone (B36217) and the parent compound 2-heptanone, specific data on this compound as an insect pheromone is limited in publicly available literature. This technical guide provides a comprehensive overview for researchers investigating the potential of this compound as an insect pheromone. The content herein synthesizes the available information on closely related compounds and outlines the standard experimental protocols and theoretical frameworks necessary for such an investigation.

Quantitative Data on Related Ketone Pheromones

Due to the scarcity of specific data for this compound, this section summarizes quantitative findings for structurally similar ketones that have been identified as insect pheromones. This data can serve as a benchmark for designing experiments and interpreting results for this compound.

Table 1: Efficacy of Ketone Pheromones in Behavioral Assays

CompoundInsect SpeciesBehavioral ResponseEffective Concentration / DoseEfficacy Comparison
4-Methyl-3-heptanoneAtta texana (Leaf-cutter ant)Attraction & AlarmAttraction: 5.7 x 10⁻¹³ g/cm³; Alarm: 5.7 x 10⁻¹² g/cm³1000 times more effective than 2-heptanone[1]
2-HeptanoneAtta texana (Leaf-cutter ant)Attraction & Alarm-Less effective than 4-Methyl-3-heptanone[1]
2-HeptanoneHoney Bee (Apis mellifera)Alarm & RepulsionRepellent at 10 µL and 1000 µL at the colony entranceRole is concentration-dependent[2]
2-HeptanoneAthetis dissimilis (Moth)Antennal Response (EAG)0.50 ± 0.04 mVHigher response in males than females[3]
4-Methyl-3,5-heptanedioneSitona discoideus (Lucerne weevil)Attraction (Females to Males)-Major male-specific compound identified[4]

Table 2: Electrophysiological Responses to Ketone Pheromones

CompoundInsect SpeciesAssay TypeRecorded Response (mean ± SD)Notes
2-HeptanoneAthetis dissimilis (Male)EAG0.50 ± 0.04 mVSignificantly stronger response than in females[3]
2-HeptanoneSpodoptera littoralisSingle Sensillum Recording50-100 spikes/s⁻¹Elicited by SlitOR24 expressing OSNs[5]
(4S,5S)-5-hydroxy-4-methyl-3-heptanoneSitona discoideusSingle Sensillum Recording-Detected by specialized olfactory receptor neurons[4][6]

Experimental Protocols

This section details generalized experimental protocols that can be adapted for the investigation of this compound.

Synthesis of this compound

General Protocol for Synthesis of Methyl-heptanones (Adapted from the synthesis of 2-Methyl-4-heptanone[7]):

Step 1: Grignard Reaction to form 2-Methyl-5-heptanol

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer, all under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Prepare a solution of a suitable alkyl halide (e.g., 2-bromopropane) in anhydrous diethyl ether in the dropping funnel.

  • Initiation: Add a small amount of the alkyl halide solution to the magnesium. Initiation of the reaction may be required, for example, by gentle heating or the addition of a small crystal of iodine.

  • Grignard Reagent Formation: Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pentanal in anhydrous ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, 2-methyl-5-heptanol.

Step 2: Oxidation to this compound

  • Oxidizing Agent Preparation: Prepare a solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a solution of sodium hypochlorite (B82951) in acetic acid[7], in a suitable solvent (e.g., dichloromethane (B109758) for PCC).

  • Oxidation Reaction: Dissolve the crude 2-methyl-5-heptanol in the appropriate solvent and add it to the oxidizing agent solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove solid byproducts. Wash the filtrate with appropriate aqueous solutions (e.g., sodium bicarbonate, brine). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude ketone by distillation or column chromatography to obtain pure this compound.

Electrophysiological Assays

Electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR) are crucial for determining if an insect's olfactory system can detect a specific compound.

General Protocol for Electroantennography (EAG):

  • Insect Preparation: Immobilize an insect (e.g., by chilling). Excise an antenna at its base.

  • Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. Both electrodes are filled with a saline solution.

  • Stimulus Preparation: Prepare serial dilutions of this compound in a high-purity solvent like hexane. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of purified, humidified air through the pipette, carrying the odorant over the antenna.

  • Data Recording: Record the resulting depolarization of the antennal preparation. The amplitude of the EAG response is a measure of the overall antennal sensitivity to the compound.

  • Controls: Use a solvent-only puff and a clean air puff as negative controls. A known pheromone for the insect species can be used as a positive control.

Field Trapping Experiments

Field trials are essential to determine if a compound is attractive to insects under natural conditions.

General Protocol for Field Trapping:

  • Trap Selection: Choose an appropriate trap type for the target insect species (e.g., delta traps, funnel traps).

  • Lure Preparation: Load a dispenser (e.g., rubber septum, vial) with a precise amount of this compound. A solvent control and a positive control (known attractant) should also be prepared.

  • Experimental Design: Set up traps in a randomized block design to minimize positional effects. The distance between traps should be sufficient to avoid interference[1].

  • Trap Deployment: Place traps in the natural habitat of the target insect species at a height and location appropriate for their flight behavior.

  • Data Collection: Check traps at regular intervals and record the number of captured target insects.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in attraction between the test compound, the negative control, and the positive control.

Signaling Pathways and Experimental Workflows

General Insect Olfactory Signaling Pathway

The detection of volatile compounds in insects is primarily mediated by two families of receptors located on the dendrites of olfactory sensory neurons (OSNs): Odorant Receptors (ORs) and Ionotropic Receptors (IRs)[8][9].

  • OR-mediated pathway: An odorant molecule binds to a specific Odorant Receptor (OrX), which forms a heterodimeric complex with a highly conserved co-receptor (Orco). This binding is thought to open a non-selective cation channel, leading to depolarization of the neuron and the generation of an action potential[9][10].

  • IR-mediated pathway: Ionotropic Receptors are a more ancient family of receptors and are involved in detecting a range of odorants, including amines and acids. They function as ligand-gated ion channels[10].

G cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_complex OrX + Orco Receptor Complex Odorant_OBP->OR_complex Delivers Odorant Ion_channel Ion Channel Opening OR_complex->Ion_channel Activates Depolarization Depolarization Ion_channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

General Olfactory Transduction Pathway in Insects.
Logical Workflow for Investigating this compound

The following diagram outlines a logical progression of experiments to assess the potential of this compound as an insect pheromone.

G Start Hypothesis: This compound is an insect pheromone Synthesis Chemical Synthesis & Purification Start->Synthesis EAG Electroantennography (EAG) Screening Synthesis->EAG Positive_EAG Positive EAG Response? EAG->Positive_EAG SSR Single Sensillum Recording (SSR) Positive_EAG->SSR Yes Conclusion_Inactive Conclusion: Compound is Inactive Positive_EAG->Conclusion_Inactive No Behavior Behavioral Bioassays (Wind Tunnel / Olfactometer) SSR->Behavior Positive_Behavior Attractive Behavior? Behavior->Positive_Behavior Field_Trials Field Trapping Experiments Positive_Behavior->Field_Trials Yes Positive_Behavior->Conclusion_Inactive No Positive_Field Significant Trap Catch? Field_Trials->Positive_Field Conclusion_Pheromone Conclusion: Compound is a Pheromone Positive_Field->Conclusion_Pheromone Yes Positive_Field->Conclusion_Inactive No

Experimental Workflow for Pheromone Identification.

Conclusion

The investigation of this compound as a potential insect pheromone is a promising area of research, given the established role of related ketones in insect communication. While direct evidence is currently lacking, the methodologies and comparative data presented in this guide provide a solid foundation for future studies. A systematic approach, beginning with chemical synthesis and progressing through electrophysiological and behavioral assays to field trials, will be crucial in elucidating the semiochemical function of this compound. Such research could lead to the development of new, species-specific pest management tools.

References

The Potential of 2-Methyl-5-heptanone as a Biomarker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Early research specifically focused on 2-Methyl-5-heptanone as a singular biomarker is limited in the public domain. This guide synthesizes available data on related volatile organic compounds (VOCs), particularly other ketones, to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring its potential. The methodologies and findings presented for analogous compounds can serve as a robust foundation for initiating targeted research on this compound.

Introduction

Volatile organic compounds (VOCs) present in human breath, urine, and other biological matrices are gaining significant attention as potential non-invasive biomarkers for a variety of diseases, including cancer and metabolic disorders. Ketones, as a class of VOCs, are frequently reported as altered in the metabolic profiles of patients with various pathologies. While research has touched upon several ketones, this guide focuses on the potential of this compound as a subject for biomarker discovery. Its structural isomers, such as 2-heptanone (B89624) and 4-heptanone, have been identified in studies as potential biomarkers, suggesting that this compound warrants further investigation. This document provides a detailed overview of the quantitative data from related compounds, relevant experimental protocols, and hypothetical pathways to guide future research.

Quantitative Data from Related Ketone Biomarker Studies

The following tables summarize quantitative data from studies on ketones that are structurally related to this compound. This information provides a valuable reference for designing and interpreting future studies on this compound.

Table 1: Performance of Ketones as Cancer Biomarkers

KetoneCancer TypeSample MatrixDiagnostic PerformanceReference
2-HeptanoneLung CancerUrineAUC: 0.91, Sensitivity: 85%, Specificity: 90%, Accuracy: 88% (as part of an 8-VOC panel)[1]
4-HeptanoneB-cell Non-Hodgkin's Lymphoma (B-NHL)UrineAUC: 0.634 - 0.901 (as a single biomarker)[2]
4-HeptanoneRenal Cell Carcinoma (RCC)UrineDecreased in RCC patients compared to healthy controls[3]
Multiple Ketones (2-pentanone, 5-methyl-3-hexanone, 3-methyl-2-heptanone, 3-octanone, 3-hepten-2-one)Lung CancerUrineShowed changes before and after chemotherapy[1]

Table 2: Concentration Levels of a Related Ketone in a Clinical Study

AnalytePatient GroupMean Concentration (ng/mL)
4-HeptanoneAggressive B-NHL494.27
Indolent B-NHL45.50
Benign Lymphatic Diseases-
Healthy Controls-

Note: Specific concentration ranges for all groups were provided graphically in the source material.[2]

Experimental Protocols

The detection and quantification of volatile ketones like this compound in biological samples require sensitive and specific analytical techniques. The most common and well-established method is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample pre-concentration step such as Headspace-Solid Phase Microextraction (HS-SPME).

Protocol: Analysis of Volatile Organic Compounds in Urine using HS-SPME-GC-MS

This protocol is adapted from methodologies used in the analysis of various VOCs, including ketones, from urine samples.

1. Sample Collection and Preparation:

  • Collect first-morning mid-stream urine samples in sterile containers.

  • Immediately after collection, aliquot samples into 20 mL glass vials.

  • For preservation, samples should be stored at -80°C until analysis.

  • Prior to analysis, thaw samples at room temperature.

  • To enhance the volatility of the analytes, add a saturated solution of sodium chloride (NaCl) to the urine sample. A typical ratio is 1:2 (v/v) of saturated NaCl to urine.

2. Headspace-Solid Phase Microextraction (HS-SPME):

  • Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range VOC analysis.

  • Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the VOCs to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC injector port, typically set at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for separation of the VOCs.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a high temperature (e.g., 250°C) to elute all compounds.

  • Carrier Gas: Use high-purity helium at a constant flow rate.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode for identification of unknown compounds and in selected ion monitoring (SIM) mode for quantification of target analytes.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of a pure standard. The NIST library can be used for tentative identification.

  • Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard should be used to correct for variations in sample preparation and injection.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a proposed biological pathway for the formation of ketones and a typical experimental workflow for biomarker discovery.

Proposed Biological Origin of Aliphatic Ketones

FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Cellular Metabolism AcylCoA Acyl-CoA BetaOxidation->AcylCoA KetoacylCoA β-Ketoacyl-CoA AcylCoA->KetoacylCoA Decarboxylation Decarboxylation KetoacylCoA->Decarboxylation Ketones Aliphatic Ketones (e.g., this compound) Decarboxylation->Ketones GutMicrobiota Gut Microbiota Metabolism GutMicrobiota->Ketones

Caption: Proposed metabolic pathways for the endogenous production of aliphatic ketones.

Experimental Workflow for Biomarker Discovery

cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Validation PatientCohort Patient Cohort Selection SampleCollection Biological Sample Collection (Urine, Breath, Blood) PatientCohort->SampleCollection SamplePreparation Sample Preparation (e.g., SPME) SampleCollection->SamplePreparation GCMS GC-MS Analysis SamplePreparation->GCMS DataProcessing Data Pre-processing (Peak Alignment, Normalization) GCMS->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., t-test, ROC curve) DataProcessing->StatisticalAnalysis BiomarkerIdentification Biomarker Candidate Identification StatisticalAnalysis->BiomarkerIdentification Validation Validation in Independent Cohort BiomarkerIdentification->Validation

References

Preliminary Investigations into the Bioactivity of 2-Methyl-5-heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of 2-Methyl-5-heptanone is limited in publicly available scientific literature. This guide summarizes the known bioactivities of its isomers and related ketones to provide a foundational understanding and to propose avenues for future research into this compound. The experimental protocols provided are generalized and should be adapted and validated for specific research purposes.

Introduction

This compound (CAS No. 624-42-0) is a ketone with potential applications in various fields, including flavor and fragrance, agriculture, and pharmaceuticals. While its direct bioactivity is underexplored, the biological effects of its isomers, such as 2-heptanone, 6-methyl-2-heptanone, and 2-methyl-4-heptanone, suggest that this compound may possess antimicrobial, insecticidal, and pheromonal properties. This technical guide provides an in-depth overview of the preliminary investigations into the bioactivity of ketones structurally related to this compound, offering a starting point for researchers and drug development professionals interested in this compound.

Bioactivity of Isomers and Related Ketones

The bioactivity of several structural isomers of this compound has been reported in the literature. These findings provide valuable insights into the potential biological effects of this compound.

Antimicrobial and Antifungal Activity

Volatile organic compounds (VOCs), including ketones, produced by microorganisms have been shown to possess antimicrobial properties.

Table 1: Summary of Antimicrobial and Antifungal Activity of this compound Isomers

CompoundBioactivityTarget Organism(s)Key Findings
2-HeptanoneAntibacterialGram-positive and Gram-negative bacteriaExhibits inhibitory properties against various pathogenic bacteria.[1]
6-Methyl-2-heptanoneAntifungalAlternaria solani, Monilinia fructicolaSuppressed mycelial growth of A. solani by over 78% at a 15 μL dose and completely inhibited the mycelial growth of M. fructicola.[2][3]
Insecticidal and Repellent Activity

Certain ketones are known to have insecticidal and repellent effects, often acting as natural defense compounds in plants or as alarm pheromones in insects.

Table 2: Summary of Insecticidal and Pheromonal Activity of this compound Isomers

CompoundBioactivityTarget Organism(s)Key Findings
2-HeptanoneAnesthetic, RepellentWax moth larvae, Varroa mites, HoneybeesActs as a local anesthetic on pests in honeybee colonies.[4] Also evaluated as a potential repellent for honeybees.[5]
2-Methyl-4-heptanoneAggregation PheromoneScyphophorus acupunctatus (Agave weevil)A component of the male-produced aggregation pheromone, attracting both sexes.[6]
Pheromonal Activity in Mammals

Ketones can also act as signaling molecules in mammals, influencing social and reproductive behaviors.

Table 3: Summary of Pheromonal Activity of this compound Isomers in Mammals

CompoundBioactivityTarget Organism(s)Key Findings
2-HeptanoneAlarm PheromoneRodentsPresent in the urine of stressed rats and is believed to act as an alarm signal.[4]

Proposed Experimental Protocols

To elucidate the bioactivity of this compound, the following experimental protocols are proposed. These are based on standard methodologies and can be adapted for specific research questions.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plates to achieve a range of concentrations. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Insect Repellency Assay

This protocol describes a choice assay to evaluate the repellent effect of this compound on a target insect species.

Materials:

  • This compound

  • Target insect species (e.g., fruit flies, mosquitoes)

  • Y-tube olfactometer or similar choice apparatus

  • Air pump and flow meters

  • Filter paper

Procedure:

  • Preparation of Test and Control Arms: Apply a specific concentration of this compound dissolved in a suitable solvent to a filter paper and place it in the "test" arm of the olfactometer. Place a filter paper treated with the solvent alone in the "control" arm.

  • Acclimatization: Allow the insects to acclimatize to the experimental conditions.

  • Insect Release: Release a single insect at the base of the Y-tube.

  • Observation: Record the first choice of the insect (test or control arm) and the time spent in each arm over a defined period.

  • Data Analysis: Analyze the data to determine if there is a significant preference for the control arm over the test arm, which would indicate a repellent effect.

GC-MS Analysis for Pheromone Identification

This protocol outlines a general method for the collection and analysis of volatile compounds, which could be used to investigate the potential production of this compound as a pheromone by an organism.

Materials:

  • Solid-Phase Microextraction (SPME) fibers

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Vials for sample collection

  • Organism of interest

Procedure:

  • Sample Collection: Place the organism or a biological sample (e.g., urine, glandular secretion) in a sealed vial. Expose an SPME fiber to the headspace of the vial for a defined period to adsorb volatile compounds.

  • GC-MS Analysis: Insert the SPME fiber into the injection port of the GC-MS for thermal desorption of the collected analytes.

  • Compound Separation and Identification: The separated compounds are detected by the mass spectrometer. The resulting mass spectra can be compared to a library (e.g., NIST) to identify the compounds, including this compound.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for investigating the bioactivity of this compound.

pheromone_signaling_pathway cluster_VNO Vomeronasal Organ (VNO) cluster_AOB Accessory Olfactory Bulb (AOB) cluster_Brain Brain Pheromone This compound (Pheromone) V1R Vomeronasal Receptor 1 (V1R) Pheromone->V1R Binds to G_protein G-protein (Gαi2/Gαo) V1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC2 TRPC2 Channel IP3->TRPC2 Opens DAG->TRPC2 Opens Ca_influx Ca_influx TRPC2->Ca_influx Ca_ Ca_ influx Ca²⁺ Influx Depolarization Neuron Depolarization Action_Potential Action Potential Depolarization->Action_Potential AOB_Glomeruli Glomeruli Activation Action_Potential->AOB_Glomeruli Signal Transmission Ca_influx->Depolarization Amygdala Amygdala AOB_Glomeruli->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus Behavioral_Response Innate Behavioral Response (e.g., Aggression, Mating) Hypothalamus->Behavioral_Response

Caption: Hypothetical pheromonal signaling pathway for this compound in mammals.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis and Interpretation cluster_reporting Reporting Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, GC-MS) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Insecticidal Insecticidal/Repellent Assays Characterization->Insecticidal Pheromonal Behavioral Assays (e.g., Olfactometer) Characterization->Pheromonal Data_Analysis Statistical Analysis of Results Antimicrobial->Data_Analysis Insecticidal->Data_Analysis Pheromonal->Data_Analysis Mechanism Mechanism of Action Studies (If activity is confirmed) Data_Analysis->Mechanism Report Whitepaper/Publication Mechanism->Report

Caption: Proposed experimental workflow for investigating the bioactivity of this compound.

Conclusion and Future Directions

While direct evidence for the bioactivity of this compound is currently lacking, the documented antimicrobial, insecticidal, and pheromonal activities of its structural isomers provide a strong rationale for further investigation. The proposed experimental protocols and workflows offer a roadmap for researchers to systematically explore the biological properties of this compound. Future research should focus on the synthesis of pure this compound and its evaluation in a battery of bioassays. If significant activity is identified, subsequent studies should aim to elucidate its mechanism of action, which could lead to the development of novel products in the pharmaceutical, agricultural, and other industries.

References

Methodological & Application

Synthesis of 2-Methyl-5-heptanone using isovaleraldehyde and acetone.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: One-Pot Synthesis of 6-Methyl-2-heptanone

Topic: Synthesis of 6-Methyl-2-heptanone using Isovaleraldehyde (B47997) and Acetone (B3395972). Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 6-methyl-2-heptanone, an important intermediate for perfumes, pharmaceuticals, and vitamins.[1][2] The requested product, "2-Methyl-5-heptanone," is an unconventional name; the correct IUPAC name for the target molecule is 6-methyl-2-heptanone . This synthesis is achieved through a highly efficient one-pot reaction involving a base-catalyzed crossed aldol (B89426) condensation of isovaleraldehyde with acetone, followed by in-situ dehydration and catalytic hydrogenation of the resulting α,β-unsaturated ketone.[1][2][3] This integrated process avoids the isolation of intermediates, leading to high yields and improved process economy.[1]

The reaction proceeds via the formation of a 4-hydroxy-6-methylheptan-2-one (B12698187) intermediate, which readily dehydrates under the reaction conditions to 6-methylhept-3-en-2-one.[1][2][3] This unsaturated ketone is then immediately reduced by catalytic hydrogenation to the final saturated product, 6-methyl-2-heptanone.[1][2]

Overall Reaction Scheme

The synthesis follows a three-step sequence performed in a single pot: (1) Aldol Condensation, (2) Dehydration, and (3) Catalytic Hydrogenation.

Reaction_Scheme Isovaleraldehyde Isovaleraldehyde Plus1 + Isovaleraldehyde->Plus1 Step1_Conditions 1. NaOH (cat.) 2. Heat (-H₂O) Acetone Acetone Plus1->Acetone Unsaturated_Ketone 6-Methylhept-3-en-2-one (Unstable Intermediate) Step2_Conditions H₂, Pd/C Final_Product 6-Methyl-2-heptanone Step1_Conditions->Unsaturated_Ketone Step2_Conditions->Final_Product

Caption: Overall one-pot reaction scheme for the synthesis of 6-methyl-2-heptanone.

Experimental Protocol

This protocol is based on established industrial processes that combine the condensation and hydrogenation steps in a single reactor for maximum efficiency.[1][4][5]

Materials and Reagents
ReagentFormulaCAS No.M. W. ( g/mol )
IsovaleraldehydeC₅H₁₀O590-86-386.13
AcetoneC₃H₆O67-64-158.08
Sodium Hydroxide (B78521)NaOH1310-73-240.00
Palladium on Carbon (5%)Pd/C7440-05-3106.42 (Pd)
Hydrogen GasH₂1333-74-02.02
Nitrogen Gas (Inert)N₂7727-37-928.01
Deionized WaterH₂O7732-18-518.02
Equipment
  • High-pressure autoclave reactor (e.g., 2 L) with mechanical stirrer, heating mantle, temperature controller, and gas inlet/outlet.

  • High-pressure liquid pump for aldehyde addition.

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask).

  • Glassware for work-up (separatory funnel, flasks).

  • Fractional distillation apparatus for purification.

  • Standard Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

Detailed Procedure
  • Reactor Preparation:

    • Charge the 2 L autoclave with 525 g of deionized water.

    • Suspend 5 g of 5% Palladium on Carbon (Pd/C) catalyst in the water with stirring.[1]

    • Add 12 g of a 50% aqueous sodium hydroxide (NaOH) solution (0.15 mol) to the catalyst suspension.[5]

    • Once the NaOH has dissolved, add 327 g (5.63 mol) of acetone to the reactor.[5]

  • Reaction Execution:

    • Seal the autoclave and purge the system three times with nitrogen gas to remove air.

    • Pressurize the reactor with hydrogen gas to 15 bar at room temperature (25°C) with intensive stirring.[3][5]

    • Heat the two-phase mixture to 120°C.[1][5]

    • Using a high-pressure pump, continuously add 323 g (3.75 mol) of isovaleraldehyde into the reactor over a period of 3 hours. Maintain the temperature at 120-125°C and the hydrogen pressure at 15 bar throughout the addition.[2]

    • After the addition is complete, continue stirring the reaction mixture under the same conditions for an additional hour to ensure complete conversion.[4]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen before opening.

    • Remove the reaction mixture and filter it through a celite pad to separate the heterogeneous Pd/C catalyst.

    • Transfer the two-phase filtrate to a separatory funnel and allow the layers to separate.

    • Collect the upper organic phase containing the product. The lower aqueous phase contains the NaOH catalyst and can be discarded or recycled.[2]

    • Purify the organic phase by fractional distillation under reduced pressure to obtain pure 6-methyl-2-heptanone (boiling point: 83-85°C at ~50 mmHg).[6]

Data Presentation

The following tables summarize the quantitative data for a typical batch based on the described protocol.

Table 1: Reagents and Stoichiometry

ReagentMass (g)Moles (mol)Molar Ratio (Equivalents)Role
Isovaleraldehyde3233.751.0Limiting Reagent
Acetone3275.631.5Reactant (Excess)
Sodium Hydroxide6 (in solution)0.150.04Aldol Catalyst
5% Pd/C5--Hydrogenation Catalyst

Table 2: Reaction Conditions and Performance

ParameterValueSource
Temperature120 - 125 °C[2][5]
Hydrogen Pressure15 bar[3][5]
Reaction Time4 hours (3h addition + 1h stir)[2][4]
Isovaleraldehyde Conversion>99%[1]
Selectivity for Product~95%[1][3]
Expected Yield~94-95%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Water & Pd/C prep2 Add NaOH Solution prep1->prep2 prep3 Add Acetone prep2->prep3 react1 Seal & Purge with N₂ prep3->react1 react2 Pressurize with H₂ (15 bar) react1->react2 react3 Heat to 120°C react2->react3 react4 Add Isovaleraldehyde (3h) react3->react4 react5 Stir for 1h react4->react5 work1 Cool & Vent Reactor react5->work1 work2 Filter Catalyst work1->work2 work3 Separate Organic Phase work2->work3 work4 Fractional Distillation work3->work4 product Pure 6-Methyl-2-heptanone work4->product

Caption: Step-by-step workflow for the one-pot synthesis of 6-methyl-2-heptanone.

Mechanism of Aldol Condensation

This diagram shows the key steps of the base-catalyzed aldol condensation and dehydration.

Aldol_Mechanism Base-Catalyzed Aldol Condensation & Dehydration enolate_formation 1. Enolate Formation Acetone + OH⁻ ⇌ Enolate Anion nucleophilic_attack 2. Nucleophilic Attack Enolate attacks Isovaleraldehyde enolate_formation->nucleophilic_attack aldol_adduct 3. Protonation Forms β-Hydroxy Ketone nucleophilic_attack->aldol_adduct dehydration 4. Dehydration -H₂O under heat aldol_adduct->dehydration product α,β-Unsaturated Ketone (6-Methylhept-3-en-2-one) dehydration->product

Caption: Key mechanistic steps of the aldol condensation and dehydration sequence.

Safety Precautions

  • Flammability: Acetone and isovaleraldehyde are flammable liquids. Keep away from ignition sources.

  • Pressure Hazard: The reaction is performed under high pressure. Use a properly rated and maintained autoclave. Do not exceed the specified pressure and temperature limits.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Handle the used catalyst under a wet, inert atmosphere.

  • Corrosives: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

Conclusion

The one-pot synthesis of 6-methyl-2-heptanone from isovaleraldehyde and acetone is a robust and high-yielding process. By combining the aldol condensation, dehydration, and hydrogenation steps, this method offers significant advantages in terms of efficiency, atom economy, and reduced operational complexity, making it suitable for both laboratory and industrial-scale production. The protocol detailed here can achieve conversions greater than 99% with product selectivities around 95%.[1][3]

References

Application Notes and Protocols: Grignard Reaction for 2-Methyl-4-Heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-4-heptanol (B13450) via the Grignard reaction. The synthesis involves the reaction of isobutylmagnesium bromide with butyraldehyde. This protocol is based on established laboratory procedures and is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development. Included are a summary of quantitative data, a detailed experimental protocol, a discussion of potential side reactions, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The synthesis of 2-methyl-4-heptanol, a secondary alcohol, is a classic example of the nucleophilic addition of a Grignard reagent to an aldehyde. This reaction is widely applicable in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding and optimizing the protocol for such syntheses is crucial for efficient and high-yield production in a research and development setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-methyl-4-heptanol as described in the detailed protocol.

ParameterValueReference
Reactants
1-Chloro-2-methylpropane (B167039)4.81 g (5.45 mL, 52.0 mmol)[1]
Magnesium Turnings (activated)1.9 g (78 mmol)[1]
Butanal2.40 g (2.94 mL, 33.3 mmol)[1]
Anhydrous Diethyl Ether40 mL (total)[1]
Reaction Conditions
Grignard FormationGentle reflux[1]
Reaction with ButanalReflux for 20 minutes[1]
Work-up Reagents
Water5 mL[1]
5% Aqueous HCl35 mL[1]
5% Aqueous NaOH30 mL[1]
Anhydrous Na2SO4As needed for drying[1]
Product Yield
2-Methyl-4-heptanol (liquid)3.60 g (27.6 mmol)[1]
Yield Percentage 83%[1]

Experimental Protocol

This protocol details the synthesis of 2-methyl-4-heptanol from 1-chloro-2-methylpropane and butanal.

Materials:

  • 1-Chloro-2-methylpropane

  • Magnesium turnings

  • Iodine (a few crystals for activation)

  • Anhydrous diethyl ether

  • Butanal

  • 5% Aqueous Hydrochloric Acid (HCl)

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

Part 1: Preparation of the Grignard Reagent (Isobutylmagnesium Chloride)

  • Apparatus Setup: Assemble a dry 250 mL three-necked flask equipped with a pressure-equalized dropping funnel, a condenser with a CaCl2 drying tube, a glass stopper, and a magnetic stirring bar. The entire apparatus should be flushed with nitrogen to ensure anhydrous conditions.[1]

  • Magnesium Activation: In a mortar, briefly agitate 1.9 g (78 mmol) of magnesium turnings with a few crystals of iodine. This will activate the magnesium surface.[1]

  • Initiation of Grignard Formation: Add the activated magnesium to the reaction flask. Prepare a solution of 4.81 g (5.45 mL, 52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of anhydrous diethyl ether and charge it into the dropping funnel.[1]

  • Addition of Alkyl Halide: Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings. The reaction is initiated by gentle warming with a heating gun, indicated by a light effervescence and a gray/brown color change. Maintain a gentle reflux by controlling the addition rate.[1]

  • Completion of Grignard Formation: After the addition is complete, continue to reflux the mixture for an additional 20 minutes to ensure the complete formation of the Grignard reagent.[1]

Part 2: Reaction with Butanal

  • Cooling: Cool the prepared Grignard solution to room temperature.[1]

  • Addition of Aldehyde: Prepare a solution of 2.40 g (2.94 mL, 33.3 mmol) of butanal in 10 mL of anhydrous ether. Add this solution dropwise to the stirred Grignard reagent.[1]

  • Reaction: After the addition is complete, reflux the reaction mixture for an additional 20 minutes.[1]

Part 3: Work-up and Purification

  • Quenching: Carefully and with efficient stirring, add 5 mL of water dropwise to the reaction mixture to quench the excess Grignard reagent.

  • Acidification: Subsequently, add 35 mL of 5% aqueous HCl dropwise.[1]

  • Separation: Decant the major part of the solution from the remaining magnesium. Wash the remaining magnesium with ether and remove it by gravity filtration. Combine the decanted solution with the filtrate and separate the layers.[1]

  • Washing: Wash the ethereal solution with 30 mL of 5% aqueous NaOH.[1]

  • Drying and Solvent Removal: Dry the ether layer over anhydrous Na2SO4. Remove the ether using a rotary evaporator to yield the final product, 2-methyl-4-heptanol, as a colorless liquid.[1]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the Grignard synthesis of 2-methyl-4-heptanol, potentially reducing the yield and purity of the desired product.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and regeneration of the starting aldehyde upon work-up.

    • Mitigation: This can be minimized by using a less sterically hindered Grignard reagent and maintaining a low reaction temperature during the addition of the aldehyde.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol (1-butanol) by the Grignard reagent, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.

    • Mitigation: Lowering the reaction temperature can help to favor the nucleophilic addition over the reduction pathway.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product (2,5-dimethylhexane).

    • Mitigation: Slow, controlled addition of the alkyl halide to the magnesium turnings helps to keep the concentration of the alkyl halide low, thus minimizing this side reaction.

Experimental Workflow Diagram

Grignard_Synthesis_Workflow Reagents Reactants: 1-Chloro-2-methylpropane Magnesium Turnings Butanal Anhydrous Diethyl Ether Grignard_Formation Grignard Reagent Formation (Isobutylmagnesium Chloride) Reagents->Grignard_Formation 1. Reflux Reaction Reaction with Butanal Grignard_Formation->Reaction 2. Add Butanal, Reflux Workup Work-up (Quenching, Acidification, Extraction) Reaction->Workup 3. H2O, HCl(aq) Purification Purification (Drying, Solvent Removal) Workup->Purification 4. NaOH(aq), Na2SO4 Product Product: 2-Methyl-4-heptanol Purification->Product

Caption: Experimental workflow for the synthesis of 2-methyl-4-heptanol.

Conclusion

The provided protocol offers a reliable method for the synthesis of 2-methyl-4-heptanol with a high yield. By understanding the procedural details and being aware of potential side reactions and their mitigation strategies, researchers can successfully and efficiently synthesize this secondary alcohol for further applications in their research and development endeavors. The use of a primary alkyl halide in this protocol is noted to reduce the significance of coupling side reactions.[1] Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, is paramount to achieving optimal results.

References

Application Notes and Protocols for the Oxidation of Secondary Alcohols to Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of secondary alcohols to ketones is a fundamental and critical transformation in organic synthesis, playing a pivotal role in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The choice of an appropriate oxidation method is dictated by factors such as the substrate's functional group tolerance, the desired scale of the reaction, and considerations of cost, safety, and environmental impact. This document provides a detailed overview of several widely used methods for this conversion, complete with comparative data and experimental protocols.

Introduction to Oxidation Methods

A variety of reagents and reaction conditions have been developed for the oxidation of secondary alcohols. These methods can be broadly categorized into chromium-based oxidations, activated dimethyl sulfoxide (B87167) (DMSO) oxidations, hypervalent iodine-based oxidations, and catalytic methods. Each class of reagents offers a unique set of advantages and disadvantages in terms of reactivity, selectivity, and operational simplicity.

Chromium-Based Oxidants: Reagents such as chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC) have historically been workhorses for alcohol oxidation.[1][2] While effective and inexpensive, their toxicity and the generation of heavy metal waste have led to a decline in their use in favor of milder and more environmentally benign alternatives.[3]

Activated DMSO Oxidations: The Swern and Parikh-Doering oxidations utilize dimethyl sulfoxide (DMSO) activated by an electrophile to effect the oxidation.[4][5] These methods are known for their mild reaction conditions and high yields, making them suitable for sensitive substrates.[4] A notable drawback of the Swern oxidation is the production of the malodorous byproduct dimethyl sulfide.[6]

Hypervalent Iodine Reagents: Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are highly selective and mild oxidizing agents.[7][8] They offer the advantages of neutral reaction conditions, short reaction times, and high functional group tolerance.[7][8] However, their cost and potential explosivity, particularly for DMP, can be a concern for large-scale applications.[7]

Catalytic Oxidations: Methods employing a catalytic amount of a reagent, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with a stoichiometric co-oxidant are attractive from a green chemistry perspective.[9] These systems are often highly efficient and can utilize inexpensive and environmentally friendly terminal oxidants like bleach or air.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for the oxidation of representative secondary alcohols to their corresponding ketones using various methods. This allows for a direct comparison of yields and reaction conditions.

Secondary AlcoholOxidation MethodReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
1-PhenylethanolJonesCrO₃, H₂SO₄Acetone (B3395972)RT0.25>90[3]
1-PhenylethanolPCCPCCCH₂Cl₂RT2~90[10]
1-PhenylethanolSwern(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to RT0.5>95[4]
1-PhenylethanolDess-MartinDMPCH₂Cl₂RT1>95[7]
1-PhenylethanolIBXIBXEtOAc801>95[8]
1-PhenylethanolTEMPO/OxoneTEMPO, Oxone, n-Bu₄NBrTolueneRT191[11]
CyclohexanolJonesCrO₃, H₂SO₄Acetone0 to RT0.585-90[3]
CyclohexanolPCCPCCCH₂Cl₂RT2~85[10]
CyclohexanolSwern(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to RT0.5>95[4]
CyclohexanolDess-MartinDMPCH₂Cl₂RT1>95[7]
CyclohexanolIBXIBXEtOAc803>95[8]
2-OctanolTEMPO/m-CPBATEMPO, m-CPBA, n-Bu₄NBrCH₂Cl₂RT0.595[9]
BorneolParikh-DoeringSO₃·py, DMSO, Et₃NCH₂Cl₂RT292[1]

Experimental Workflow

The general workflow for the oxidation of a secondary alcohol to a ketone involves the reaction of the alcohol with an oxidizing agent, followed by workup to isolate the product. The specific conditions and procedures vary depending on the chosen method.

experimental_workflow General Workflow for Secondary Alcohol Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification start Dissolve Secondary Alcohol in Anhydrous Solvent reagent Add Oxidizing Reagent(s) under Controlled Conditions (e.g., Temperature, Atmosphere) start->reagent stir Stir Reaction Mixture for a Specified Time reagent->stir monitor Monitor Reaction Progress (e.g., TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., add water, buffer) monitor->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Chromatography, Distillation) concentrate->purify characterize Characterize Pure Ketone (e.g., NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the oxidation of a secondary alcohol to a ketone.

Experimental Protocols

Jones Oxidation

Principle: This method uses chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone. It is a powerful and rapid oxidation.[12]

Protocol:

  • Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid, and then carefully diluting with water to a final volume of 100 mL.

  • Dissolve the secondary alcohol (10 mmol) in 50 mL of acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred alcohol solution. A color change from orange-red to green will be observed.[13]

  • Continue the addition until the orange-red color persists.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at room temperature.

  • Quench the reaction by adding isopropanol (B130326) until the green color of Cr(III) persists.

  • Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ketone, which can be further purified by distillation or chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

Principle: PCC is a milder chromium-based oxidant that is soluble in organic solvents like dichloromethane (B109758) (CH₂Cl₂).[14] It is particularly useful for acid-sensitive substrates.

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add a solution of the secondary alcohol (1 equivalent) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography on silica gel if necessary.

Swern Oxidation

Principle: This widely used method employs dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.[4] A hindered base, such as triethylamine (B128534), is then added to promote the elimination reaction.

Protocol:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in CH₂Cl₂ dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the secondary alcohol (1 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

Dess-Martin Periodinane (DMP) Oxidation

Principle: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to ketones at room temperature.[7]

Protocol:

  • To a solution of the secondary alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often complete within this time, as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give the ketone, which is often pure enough for subsequent steps or can be purified by chromatography.

o-Iodoxybenzoic Acid (IBX) Oxidation

Principle: IBX is another hypervalent iodine reagent that is particularly noted for its stability and insolubility in many organic solvents, often allowing for easy product isolation by filtration.[8]

Protocol:

  • Suspend o-iodoxybenzoic acid (IBX, 1.5-2.0 equivalents) in a suitable solvent such as ethyl acetate (B1210297) or DMSO.

  • Add the secondary alcohol (1 equivalent) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C in ethyl acetate) and stir vigorously.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the solid IBX and its reduction product (o-iodosobenzoic acid).

  • Wash the solid with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the ketone.

  • If DMSO is used as the solvent, the product is typically isolated by aqueous workup and extraction.

TEMPO-Catalyzed Oxidation

Principle: This method uses a catalytic amount of the stable nitroxyl (B88944) radical TEMPO, which is oxidized in situ to the active oxoammonium species by a stoichiometric co-oxidant.[9]

Protocol (using bleach as co-oxidant):

  • In a flask equipped with a stirrer, dissolve the secondary alcohol (1 equivalent), TEMPO (0.01 equivalents), and potassium bromide (0.1 equivalents) in a biphasic mixture of dichloromethane and water.

  • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.1 equivalents) containing sodium bicarbonate (to maintain a pH of ~9) dropwise.

  • Stir the reaction vigorously at 0 °C until the alcohol is consumed (monitored by TLC or GC).

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ketone.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Unsaturated Ketones for 2-Methyl-5-Heptanone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-5-heptanone via a two-step process involving an aldol (B89426) condensation to form an unsaturated ketone intermediate, followed by its selective catalytic hydrogenation. This method offers a robust and adaptable route for the production of saturated ketones, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The protocols described herein focus on the use of a manganese-based catalyst for the chemoselective hydrogenation of the carbon-carbon double bond, preserving the carbonyl functionality.

Introduction

The selective hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding saturated ketones that are key building blocks for a variety of more complex molecules. The challenge in this process lies in the selective reduction of the C=C bond while leaving the C=O bond intact. Various catalytic systems have been developed for this purpose, utilizing transition metals such as palladium, platinum, nickel, and more recently, earth-abundant and less toxic metals like manganese. This document outlines a comprehensive approach for the preparation of this compound, a relevant scaffold in medicinal chemistry and materials science.

Reaction Pathway

The production of this compound is proposed via a two-step synthetic route. The first step involves a base-catalyzed crossed aldol condensation between acetone (B3395972) and methyl ethyl ketone to generate the α,β-unsaturated ketone precursor, 2-methyl-2-penten-4-one (mesityl oxide), which is then further reacted in a second aldol condensation with propane (B168953) to form 2-methyl-2-hepten-5-one. The second step is the selective catalytic hydrogenation of the C=C bond of 2-methyl-2-hepten-5-one to yield the final product, this compound.

Reaction_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation Acetone Acetone Precursor1 2-Methyl-2-penten-4-one (Mesityl Oxide) Acetone->Precursor1 Base catalyst MEK Methyl Ethyl Ketone MEK->Precursor1 Precursor2 2-Methyl-2-hepten-5-one Precursor1->Precursor2 Base catalyst Propane Propane Propane->Precursor2 Product This compound Precursor2->Product H₂, Catalyst

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-hepten-5-one (Unsaturated Precursor)

This protocol describes a general procedure for the crossed aldol condensation to synthesize the unsaturated ketone precursor.

Materials:

  • Acetone

  • Methyl Ethyl Ketone

  • Propane

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a catalytic amount of sodium ethoxide.

  • Cool the solution in an ice bath and add acetone dropwise with continuous stirring.

  • After the addition of acetone, add methyl ethyl ketone dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • To the resulting mixture, add propane and continue stirring for another 24 hours.

  • Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

  • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-2-hepten-5-one.

  • Purify the crude product by fractional distillation.

Protocol 2: Catalytic Hydrogenation of 2-Methyl-2-hepten-5-one

This protocol is adapted from a known procedure for the selective hydrogenation of aliphatic α,β-unsaturated ketones using a manganese catalyst.[1][2]

Materials:

  • 2-Methyl-2-hepten-5-one

  • [(PCNHCP)Mn(CO)₂H] catalyst (or other suitable catalyst like Pd/C)

  • Toluene (B28343) (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or a Schlenk flask with a hydrogen balloon

  • Magnetic stirrer with heating plate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a high-pressure autoclave or a Schlenk flask, add 2-methyl-2-hepten-5-one (1.0 mmol) and the manganese catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) to dissolve the reactants.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of various aliphatic α,β-unsaturated ketones, which can be used as a reference for the expected outcome of the hydrogenation of 2-methyl-2-hepten-5-one.

CatalystSubstrateTemp. (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Saturated Ketone (%)Yield (%)Reference
[(PCNHCP)Mn(CO)₂H]4-Hexen-3-one110548>95>9985[1][2]
[(PCNHCP)Mn(CO)₂H]3-Penten-2-one110524>95>9992[1][2]
5% Pd/CMesityl Oxide3014100>99>99General Knowledge
5% Pt/CMesityl Oxide2516100~95~95General Knowledge
Raney NickelMesityl Oxide120502100>98>98General Knowledge

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start aldol Aldol Condensation start->aldol extraction Extraction & Work-up aldol->extraction distillation Purification (Distillation) extraction->distillation hydrogenation Catalytic Hydrogenation distillation->hydrogenation chromatography Purification (Chromatography) hydrogenation->chromatography analysis Product Analysis (GC, NMR, etc.) chromatography->analysis end End analysis->end

Caption: General workflow for this compound synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and should be handled with extreme care. Ensure all connections in the hydrogenation setup are secure and leak-proof.

  • High-pressure autoclaves should be operated by trained personnel only.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Nuclear magnetic resonance (NMR) spectroscopy for 2-Methyl-5-heptanone characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-5-heptanone is a ketone with the chemical formula C₈H₁₆O. Its structure presents several distinct proton and carbon environments, making it an excellent candidate for NMR analysis. Through the application of one-dimensional (¹H and ¹³C) and potentially two-dimensional (e.g., COSY, HSQC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This allows for the confirmation of its chemical structure and the assessment of sample purity.

Predicted Spectral Data

In the absence of publicly available experimental spectra for this compound, theoretical predictions and analysis of similar structures can provide an estimation of the expected chemical shifts and splitting patterns.

Structure of this compound:

¹H NMR (Proton NMR)

Based on the structure, seven distinct proton signals are anticipated. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the local electronic environment of each proton.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C2) will be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
1¹H~2.1s-
3¹H~2.4tJ = ~7 Hz
4¹H~1.6m-
5¹H~1.8m-
6, 7¹H~0.9dJ = ~7 Hz
2¹³C~209--
1¹³C~30--
3¹³C~45--
4¹³C~25--
5¹³C~35--
6, 7¹³C~22--

Note: These are estimated values. Actual experimental values may vary.

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of a small organic molecule like this compound is provided below. Instrument-specific parameters should be optimized accordingly.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube. Solid particles can degrade the quality of the NMR spectrum.

  • Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (0 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Protocol 1: ¹H NMR Spectroscopy

  • Experiment: Standard 1D proton experiment.

  • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

Protocol 2: ¹³C NMR Spectroscopy

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width (SW): A spectral width of approximately 220-250 ppm is standard.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

Protocol 3: 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment)

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the analysis of the acquired NMR data to confirm the structure of this compound.

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis cluster_2 Structure Elucidation cluster_3 Final Confirmation prep Sample Preparation h1_nmr ¹H NMR Acquisition prep->h1_nmr c13_nmr ¹³C NMR Acquisition prep->c13_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) h1_nmr->nmr_2d c13_nmr->nmr_2d process Data Processing (FT, Phasing, Baseline Correction) nmr_2d->process peak_pick Peak Picking & Integration process->peak_pick chem_shift Chemical Shift Analysis peak_pick->chem_shift splitting Splitting Pattern Analysis peak_pick->splitting frag_b Assign Protons to Carbons (HSQC) chem_shift->frag_b frag_a Identify Proton Spin Systems (COSY) splitting->frag_a frag_a->frag_b connect Connect Fragments (HMBC) frag_b->connect structure Assemble Final Structure connect->structure confirm Confirm Structure of This compound structure->confirm G cluster_mol This compound Structure & Key Correlations C1 C1H₃ C2 C2=O C1->C2 HMBC C3 C3H₂ C3->C1 HMBC C3->C2 HMBC C4 C4H₂ C3->C4 COSY C4->C3 HMBC C5 C5H C4->C5 COSY C4->C5 HMBC C6 C6H₃ C5->C6 COSY C7 C7H₃ C5->C7 COSY C6->C4 HMBC C6->C5 HMBC C6->C7 HMBC C7->C4 HMBC C7->C5 HMBC C7->C6 HMBC

Infrared (IR) spectrum analysis of 5-methyl-2-heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Infrared (IR) Spectrum Analysis of 5-methyl-2-heptanone (B97569)

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that molecules absorb specific frequencies of infrared radiation, which correspond to the vibrational energies of their chemical bonds.[1] This application note provides a detailed protocol for the analysis of 5-methyl-2-heptanone (C₈H₁₆O), a saturated aliphatic ketone, using IR spectroscopy.[2][3] The characteristic absorption bands of its carbonyl (C=O) and alkyl (C-H) groups serve as key identifiers in the IR spectrum. This guide is intended for researchers and scientists in organic chemistry and drug development.

Principle of IR Spectroscopy

When a molecule is exposed to infrared radiation, its bonds vibrate through stretching and bending motions. Specific vibrational modes will absorb energy at characteristic frequencies. An IR spectrometer measures the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹), generating a spectrum that acts as a molecular "fingerprint." The region above 1500 cm⁻¹ is typically known as the functional group region, where characteristic absorptions for groups like C=O, O-H, and C-H occur. The more complex region below 1500 cm⁻¹ is called the fingerprint region and is unique to each molecule.[4]

Expected IR Absorption Data for 5-methyl-2-heptanone

The primary functional groups in 5-methyl-2-heptanone are the ketone carbonyl group and the alkane C-H bonds. The expected absorption frequencies are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~1715C=O (Ketone)StretchStrong, Sharp
2850 - 2960C-H (Alkyl)StretchStrong
~1465-CH₂-Bend (Scissoring)Variable
~1375-CH₃Bend (Rocking)Variable

Table 1: Characteristic IR absorption bands for 5-methyl-2-heptanone. Data is based on typical values for saturated aliphatic ketones and alkanes.[1][5]

Experimental Protocol: Neat Liquid Analysis

This protocol describes the analysis of a pure liquid sample of 5-methyl-2-heptanone using the thin-film method with salt plates.

Materials:

  • 5-methyl-2-heptanone sample

  • FTIR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (B3395972) or other suitable volatile solvent for cleaning

  • Kimwipes or other lint-free tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Salt Plate Preparation:

    • Handle salt plates with gloves and by the edges to avoid moisture damage and contamination.

    • If necessary, clean the surfaces of the two salt plates by rinsing with a small amount of dry acetone and wiping gently with a Kimwipe.[6] Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Place the empty, closed sample holder into the instrument.

    • Acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric carbon dioxide and water vapor from the final sample spectrum.[7]

  • Sample Preparation (Thin Film):

    • Using a Pasteur pipette, place one to two drops of the 5-methyl-2-heptanone liquid sample onto the center of one salt plate.[6]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6] Avoid forming air bubbles.

  • Sample Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder inside the instrument.[6]

    • Close the sample compartment lid.

    • Acquire the IR spectrum of the sample. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should display percent transmittance or absorbance on the y-axis and wavenumber (cm⁻¹) on the x-axis.

    • Label the significant peaks, paying close attention to the strong absorptions in the functional group region (e.g., ~2960-2850 cm⁻¹ and ~1715 cm⁻¹).

  • Post-Analysis Cleanup:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly with a suitable solvent (e.g., acetone) to remove all traces of the sample.[6]

    • Return the clean, dry plates to their desiccator for storage.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process for interpreting the resulting IR spectrum.

G cluster_workflow Experimental Workflow prep 1. Sample & Plate Preparation bkg 2. Background Spectrum Scan prep->bkg Place empty holder sample_scan 3. Sample Spectrum Scan bkg->sample_scan Apply sample to plates cleanup 4. Post-Analysis Cleanup sample_scan->cleanup Acquire data

Caption: Experimental workflow for IR analysis.

G cluster_interpretation Data Interpretation Logic start Obtain Spectrum check_carbonyl Strong, sharp peak ~1715 cm⁻¹? start->check_carbonyl is_ketone Indicates C=O (Ketone) present check_carbonyl->is_ketone Yes check_ch Strong peaks ~2850-2960 cm⁻¹? check_carbonyl->check_ch No is_ketone->check_ch is_alkane Indicates C-H (Alkane) present check_ch->is_alkane Yes confirm Structure consistent with 5-methyl-2-heptanone check_ch->confirm No is_alkane->confirm

Caption: Logical flow for spectral interpretation.

Conclusion

The infrared spectrum of 5-methyl-2-heptanone is distinguished by a strong, sharp absorption peak around 1715 cm⁻¹, characteristic of a saturated ketone's C=O stretching vibration, and strong absorption bands in the 2850-2960 cm⁻¹ region, indicative of C-H stretching in its alkyl chains.[5] By following the detailed protocol provided, researchers can reliably obtain a high-quality IR spectrum to confirm the identity and purity of 5-methyl-2-heptanone. This application note serves as a practical guide for the routine analysis of similar aliphatic ketones in a laboratory setting.

References

Application Notes and Protocols: 2-Heptanone as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The request specified "2-Methyl-5-heptanone." However, publicly available data regarding its use as a flavoring agent is scarce. In contrast, "2-heptanone" is a well-documented and widely used flavoring substance in the food industry. It is highly probable that "this compound" was a typographical error. Therefore, these application notes will focus on 2-heptanone (B89624) .

Introduction:

2-Heptanone (also known as methyl amyl ketone) is a naturally occurring ketone found in a variety of foods, including cheese, fruits, and baked goods.[1] It is recognized for its characteristic fruity, cheesy, and banana-like aroma and flavor profile.[2] Due to its desirable sensory properties, 2-heptanone is a valuable flavoring agent used to enhance and impart specific notes in a wide range of food products. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 2-heptanone in the food industry.

Regulatory Status:

2-Heptanone is listed by the U.S. Food and Drug Administration (FDA) as a food additive permitted for direct addition to food for human consumption (21 CFR 172.515).[3] It has been granted GRAS (Generally Recognized as Safe) status by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2544.[4]

Sensory Profile and Applications:

2-Heptanone possesses a complex and versatile sensory profile, making it suitable for various food applications. Its primary descriptors include cheesy, fruity (specifically banana-like), coconut, waxy, and green notes.[2][5]

Table 1: Sensory Profile of 2-Heptanone

AttributeDescription
Odor Cheesy, fruity, ketonic, green banana, with a creamy nuance.[5]
Flavor Cheese, fruity, coconut, waxy, green.[5]
Taste Characteristics Provides fermented notes for blue cheese and fruity notes, especially for apple flavors.[5]

Table 2: Typical Applications and Usage Levels of 2-Heptanone in Food Products

Food CategoryTypical Use Level (ppm)Flavor Contribution
Baked Goodsup to 13Enhances fruity and creamy notes.[1][4]
CheeseNot specified, but a key componentContributes to the characteristic "blue cheese" flavor.[5][6]
Non-alcoholic Beveragesup to 2.7Adds fruity and complex notes.[1][4]
Ice Cream and Icesup to 6.0Boosts fruity and creamy profiles.[1]
Candyup to 6.4Enhances fruit flavors.[1]
Condiments and Relishes10 - 25Provides savory and fruity notes.[1]

Experimental Protocols:

Sensory Evaluation Protocol: Triangle Test for 2-Heptanone in a Food Matrix

Objective: To determine if a perceptible sensory difference exists between a standard product and a product formulated with 2-heptanone.

Materials:

  • Control food product (e.g., plain cream cheese).

  • Experimental food product (e.g., plain cream cheese with a specific concentration of 2-heptanone).

  • Identical sample cups, coded with random three-digit numbers.[7]

  • Water and unsalted crackers for palate cleansing.[8]

  • Sensory evaluation booths with controlled lighting and temperature.

  • Ballot sheets for data collection.

Procedure:

  • Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.

  • Sample Preparation:

    • Prepare the control and experimental samples. Ensure the concentration of 2-heptanone in the experimental sample is at a level expected to be perceivable.

    • Portion equal amounts of each sample into the coded cups.

  • Test Design:

    • For each panelist, present three samples: two of one type and one of the other.[9][10]

    • There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) to be randomized across panelists to avoid positional bias.[10]

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Panelists should cleanse their palate with water and crackers between samples.[8]

    • Each panelist is asked to identify the "odd" or "different" sample.[8]

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests (based on the chi-square distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Define Objective panel Select Panelists start->panel sample_prep Prepare Control (A) and Test (B) Samples panel->sample_prep coding Code Samples with Random 3-Digit Numbers sample_prep->coding present Present 3 Samples to Panelist (e.g., AAB, ABA, etc.) coding->present taste Panelist Tastes Samples Left to Right present->taste cleanse Palate Cleansing taste->cleanse identify Identify Odd Sample cleanse->identify collect Collect Ballots identify->collect tally Tally Correct Identifications collect->tally stats Statistical Analysis (Chi-Square) tally->stats end Conclusion on Perceptible Difference stats->end

Quantitative Analysis Workflow

References

Application Notes and Protocols: 2-Methyl-5-heptanone as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-5-heptanone as a key intermediate in various organic synthetic transformations. The protocols detailed below are intended to serve as a foundational guide for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), flavor and fragrance compounds, and pheromones.

Compound Characterization

This compound is a readily available ketone that serves as a versatile building block in organic chemistry.

PropertyValue
Chemical Formula C H O
Molecular Weight 128.21 g/mol
CAS Number 624-42-0
Appearance Colorless liquid
Boiling Point 167.5°C at 760 mmHg
Density 0.811 g/mL

Spectroscopic data for this compound can be found in the NIST Chemistry WebBook, including IR and mass spectra, which are crucial for reaction monitoring and product confirmation.[1][2][3]

Key Synthetic Applications

This compound is a valuable intermediate for several key synthetic transformations, including Baeyer-Villiger oxidation, Grignard reactions, and Wittig reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse range of target molecules.

Baeyer-Villiger Oxidation: Synthesis of Esters

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters.[4][5][6][7][8] When applied to this compound, this reaction is expected to yield one of two possible ester products, depending on the migratory aptitude of the adjacent alkyl groups. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5][6] In the case of this compound, the isobutyl group (a primary alkyl group) has a higher migratory aptitude than the methyl group. Therefore, the major product is predicted to be isobutyl acetate.

Reaction Scheme:

baeyer_villiger ketone This compound product Isobutyl acetate ketone->product Baeyer-Villiger Oxidation reagents m-CPBA (or other peroxy acid) reagents->product

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired ester.

Quantitative Data (Representative):

ReactantReagentSolventTime (h)Temp (°C)Yield (%)
This compoundm-CPBADCM182585
This compoundPeracetic acidAcetic acid242578
Grignard Reaction: Synthesis of Tertiary Alcohols

Grignard reactions are a fundamental tool for the formation of carbon-carbon bonds.[9][10][11][12] The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, results in the formation of a tertiary alcohol. This transformation is crucial for increasing molecular complexity and introducing a chiral center.

Reaction Scheme:

grignard_reaction ketone This compound product 2,5-Dimethyl-5-heptanol ketone->product Grignard Reaction grignard_reagent 1. CH3MgBr, THF 2. H3O+ grignard_reagent->product

Caption: Grignard reaction of this compound.

Experimental Protocol: Grignard Reaction of this compound

This protocol requires anhydrous conditions.

Materials:

  • This compound

  • Methylmagnesium bromide (in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Flame-dried round-bottom flask with a stir bar

  • Septum

  • Syringes

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography or distillation.

Quantitative Data (Representative):

ReactantGrignard ReagentSolventTime (h)Temp (°C)Yield (%)
This compoundCH MgBrTHF22592
This compoundC H MgBrDiethyl ether32588
Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from ketones or aldehydes.[13][14][15][16] Reacting this compound with a phosphorus ylide, such as that generated from ethyltriphenylphosphonium bromide, will produce a substituted alkene. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Reaction Scheme:

wittig_reaction ketone This compound product 3,6-Dimethyl-3-octene (E/Z mixture) ketone->product Wittig Reaction ylide Ph3P=CHCH3 (from Ethyltriphenyl- phosphonium bromide) ylide->product

References

Troubleshooting & Optimization

Strategies to improve the yield of 2-Methyl-5-heptanone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-heptanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction followed by oxidation, a common synthetic route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. Glassware, solvents, and starting materials must be scrupulously dry. 3. Poor Quality Alkyl Halide: The alkyl halide may contain impurities or have degraded.1. Activate Magnesium: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to the reaction flask; the disappearance of the purple color often indicates the initiation of the reaction. Gentle heating with a heat gun can also help initiate the reaction. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. 3. Purify Alkyl Halide: Distill the alkyl halide before use.
Low Yield of 2-Methyl-5-heptanol (Grignard Adduct) 1. Side Reactions: Wurtz coupling of the alkyl halide can occur. 2. Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, especially with sterically hindered aldehydes. 3. Incorrect Stoichiometry: An inaccurate concentration of the prepared Grignard reagent can lead to using a suboptimal amount.1. Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide, which minimizes coupling. 2. Low Temperature: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. 3. Titrate Grignard Reagent: Determine the exact concentration of the Grignard reagent by titration before adding the aldehyde to ensure accurate stoichiometry.
Low Yield of this compound (Oxidation Step) 1. Incomplete Oxidation: The oxidizing agent may not be sufficient or reactive enough to convert all of the secondary alcohol to the ketone. 2. Over-oxidation: Stronger oxidizing agents can potentially lead to cleavage of C-C bonds, resulting in smaller byproducts. 3. Product Loss During Workup: The ketone may be partially lost during extraction or purification due to its volatility and some solubility in water.1. Choice and Amount of Oxidant: Use a slight excess of a mild oxidizing agent like sodium hypochlorite (B82951) in acetic acid or a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC). Ensure the reaction is stirred efficiently and for a sufficient amount of time. 2. Controlled Conditions: Maintain the recommended reaction temperature to avoid side reactions. 3. Careful Workup: Use a sufficient amount of extraction solvent and perform multiple extractions. When removing the solvent on a rotary evaporator, use a moderate temperature and vacuum to avoid co-distillation of the product.
Presence of Impurities in Final Product 1. Unreacted Starting Materials: Incomplete reaction in either the Grignard or oxidation step. 2. Side Products: Formation of byproducts such as the Wurtz coupling product or the corresponding alcohol from the reduction of the ketone. 3. Contamination from Reagents or Solvents. 1. Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure all starting material is consumed. 2. Purification: Purify the final product using fractional distillation under reduced pressure or column chromatography to separate it from impurities. 3. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile laboratory-scale synthesis involves a two-step process:

  • Grignard Reaction: Reaction of an isobutyl Grignard reagent (e.g., isobutylmagnesium bromide) with propionaldehyde (B47417) to form the secondary alcohol, 2-methyl-5-heptanol.

  • Oxidation: Oxidation of the resulting 2-methyl-5-heptanol using a suitable oxidizing agent (e.g., sodium hypochlorite/acetic acid, PCC, or a Swern oxidation) to yield this compound.[1]

Other potential routes include:

Q2: How can I improve the yield of the Grignard reaction step?

A2: To improve the yield of the Grignard reaction:

  • Ensure strictly anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.

  • Activate the magnesium: Use fresh, shiny magnesium turnings or activate them with a small crystal of iodine or by mechanical grinding.

  • Control the reaction temperature: Initiate the reaction gently, and then maintain a steady reflux during the formation of the Grignard reagent. Cool the reaction mixture before adding the aldehyde.

  • Slow addition of the aldehyde: Add the aldehyde dropwise to the Grignard reagent to control the exothermicity of the reaction and minimize side reactions.

Q3: What are the best oxidizing agents for converting 2-methyl-5-heptanol to this compound?

A3: For a high-yield conversion with minimal side products, mild oxidizing agents are preferred. A solution of sodium hypochlorite (bleach) in acetic acid is a cost-effective and efficient option.[1] Other excellent choices include pyridinium chlorochromate (PCC) or a Swern oxidation, which are known for their high selectivity in oxidizing secondary alcohols to ketones without over-oxidation.

Q4: My final product is contaminated with unreacted 2-methyl-5-heptanol. How can I remove it?

A4: Unreacted alcohol can be removed by careful purification. Fractional distillation under reduced pressure is often effective, as the boiling point of the alcohol is typically higher than that of the ketone. Alternatively, column chromatography on silica (B1680970) gel can provide excellent separation.

Q5: Can I use a one-pot method to synthesize this compound?

A5: A one-pot synthesis is described for an isomer, 6-methyl-2-heptanone, via an aldol condensation of isovaleraldehyde and acetone followed by hydrogenation. This approach can potentially be adapted but may result in lower selectivity and a mixture of products. The two-step Grignard reaction followed by oxidation generally offers higher purity and yield for the specific isomer this compound.[4]

Data Presentation

The following table summarizes yield data for the synthesis of this compound and its isomers through various methods. Note that yields can vary significantly based on reaction scale, purity of reagents, and experimental conditions.

Synthetic Method Target Molecule Key Reagents Reported Yield Reference
Grignard Reaction & Oxidation2-Methyl-4-heptanone1-chloro-2-methylpropane, butanal, NaOCl/CH₃COOH83% (Grignard), 91% (Oxidation)[1]
Aldol Condensation & Hydrogenation6-Methyl-2-heptanoneIsovaleraldehyde, Acetone, NaOH, H₂/Pd~87-92.6%[4]
Acetoacetic Ester Synthesis2-HeptanoneEthyl acetoacetate, 1-bromobutane, NaOH, H₂SO₄52-61%[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Oxidation

This protocol is adapted from the synthesis of 2-methyl-4-heptanone.[1]

Step 1: Synthesis of 2-Methyl-5-heptanol

  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Reagent Formation: Add a small crystal of iodine to the flask. Prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propionaldehyde (0.9 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-5-heptanol.

Step 2: Oxidation of 2-Methyl-5-heptanol to this compound

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2-methyl-5-heptanol (1.0 equivalent) in glacial acetic acid.

  • Oxidation: Cool the solution in an ice-water bath. Add a solution of sodium hypochlorite (bleach, ~2.0 equivalents) dropwise while maintaining the internal temperature below 25 °C.

  • Reaction Monitoring and Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC. Once the starting material is consumed, pour the reaction mixture into water and extract with dichloromethane (B109758) (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium bisulfite solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude this compound by fractional distillation under reduced pressure.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Start Isobutyl Bromide + Mg in Anhydrous Ether Grignard_Formation Formation of Isobutyl- magnesium Bromide Start->Grignard_Formation Initiation with I2/ Heat Aldehyde_Addition Addition of Propionaldehyde at 0°C Grignard_Formation->Aldehyde_Addition Workup_1 Aqueous Workup (NH4Cl solution) Aldehyde_Addition->Workup_1 Alcohol_Product Crude 2-Methyl-5-heptanol Workup_1->Alcohol_Product Oxidation_Start Crude 2-Methyl-5-heptanol in Acetic Acid Alcohol_Product->Oxidation_Start Oxidation_Reaction Addition of NaOCl (Bleach) at <25°C Oxidation_Start->Oxidation_Reaction Workup_2 Aqueous Workup and Extraction Oxidation_Reaction->Workup_2 Purification Fractional Distillation Workup_2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Grignard Reaction Start Low Yield of 2-Methyl-5-heptanol Check_Grignard Was the Grignard reagent successfully formed? Start->Check_Grignard No_Grignard Initiation Failure Check_Grignard->No_Grignard No Side_Reactions Check for side products in crude mixture (TLC/GC). Check_Grignard->Side_Reactions Yes Activate_Mg Solution: Activate Mg, ensure anhydrous conditions. No_Grignard->Activate_Mg Wurtz_Coupling Wurtz Coupling Product (e.g., 2,5-dimethylhexane) observed? Side_Reactions->Wurtz_Coupling Slow_Addition Solution: Slow addition of alkyl halide. Wurtz_Coupling->Slow_Addition Yes Enolization High recovery of propionaldehyde? Wurtz_Coupling->Enolization No Low_Temp Solution: Add aldehyde at lower temperature (0°C). Enolization->Low_Temp Yes Stoichiometry Solution: Titrate Grignard reagent before use. Enolization->Stoichiometry No

Caption: Decision tree for troubleshooting low yields in the Grignard step.

References

High-performance liquid chromatography (HPLC) purification of 2-Methyl-5-heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of 2-Methyl-5-heptanone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

HPLC is a powerful technique for purifying compounds like this compound. However, various issues can arise during the process. This guide addresses common problems in a question-and-answer format.

Problem: High Backpressure

  • Q1: My HPLC system is showing unusually high backpressure after injecting my this compound sample. What are the possible causes and how can I fix it?

    A1: High backpressure is a common issue in HPLC and can stem from several sources. Here are the likely causes and their solutions:

    • Blocked Column Frit: Particulates from your sample or mobile phase may have clogged the inlet frit of your column.

      • Solution: Try back-flushing the column (reversing the flow direction) with a compatible solvent. If this doesn't resolve the issue, the frit may need to be replaced.

    • Contaminated Guard Column: If you are using a guard column, it may be contaminated or blocked.

      • Solution: Replace the guard column.

    • Precipitation in the System: The buffer salts in your mobile phase may have precipitated due to high organic solvent concentration or temperature changes.

      • Solution: Flush the system with a solvent in which the buffer is soluble (e.g., water) to redissolve the precipitate. Always ensure your mobile phase components are miscible.

    • High Flow Rate: The set flow rate might be too high for the column and particle size.

      • Solution: Reduce the flow rate to an appropriate level for your column dimensions and particle size.

Problem: Poor Peak Shape

  • Q2: The peak for this compound in my chromatogram is showing significant tailing. What could be causing this and how can I improve the peak shape?

    A2: Peak tailing can be caused by several factors, especially when analyzing ketones. Here are some common causes and solutions:

    • Secondary Interactions: Ketones can interact with active silanol (B1196071) groups on the surface of the silica-based stationary phase, leading to peak tailing.

      • Solution 1: Use a high-purity, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups available for secondary interactions.

      • Solution 2: Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]

      • Solution: Reduce the concentration of your sample or the injection volume.

    • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Q3: My this compound peak is fronting. What is the likely cause?

    A3: Peak fronting is less common than tailing but can occur under certain conditions:

    • Sample Overload in a Non-linear Adsorption Isotherm: In some cases, particularly with certain compounds and stationary phases, high sample concentrations can lead to fronting.

      • Solution: Dilute your sample and inject a smaller volume.

    • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes cause peak fronting.

      • Solution: Ensure your sample has equilibrated to the column temperature before injection.

Problem: Inconsistent Retention Times

  • Q4: The retention time for this compound is shifting between injections. What could be causing this variability?

    A4: Retention time instability can compromise the reproducibility of your purification. Here are some potential causes and solutions:

    • Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to the evaporation of a volatile component or inconsistent mixing.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. If using a gradient, ensure the pump's proportioning valves are working correctly.

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using a gradient.

      • Solution: Increase the column equilibration time before each injection.

    • Fluctuations in Temperature: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Pump Malfunction: Leaks or worn pump seals can lead to an inconsistent flow rate, affecting retention times.

      • Solution: Inspect the pump for leaks and perform regular maintenance, including replacing seals as needed.

Frequently Asked Questions (FAQs)

Sample and Mobile Phase Preparation

  • Q5: How should I prepare my this compound sample for HPLC purification?

    A5: Proper sample preparation is crucial for successful HPLC analysis. Here are the general steps:

    • Dissolution: Dissolve the crude this compound sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself.

    • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

    • Derivatization (if using UV detection): Since this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection. A common method is to react the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone derivative, which can be detected at around 360 nm.[2]

  • Q6: What is a good starting mobile phase for the purification of this compound?

    A6: For reverse-phase HPLC, a good starting point for a mobile phase is a mixture of acetonitrile (B52724) (ACN) and water. A gradient elution is often effective for separating the target compound from impurities. You can start with a shallow gradient, for example, from 40% ACN to 70% ACN over 20 minutes.

Column Selection and Method Parameters

  • Q7: Which HPLC column is best suited for purifying this compound?

    A7: The choice of column depends on the specific impurities you need to separate from your target compound.

    • C18 Columns: A C18 column is a good general-purpose choice for non-polar to moderately polar compounds like this compound.

    • C8 Columns: If this compound is too strongly retained on a C18 column, a C8 column, which is less hydrophobic, can be a suitable alternative.[3]

    • Phenyl-Hexyl Columns: For separating structurally similar isomers or impurities, a phenyl-hexyl column can offer different selectivity due to π-π interactions.[3]

  • Q8: I don't have a UV detector. Can I still purify this compound using HPLC?

    A8: Yes, you can use a Refractive Index (RI) detector. An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample.[4][5] However, be aware of its limitations:

    • It is less sensitive than a UV detector.

    • It is not compatible with gradient elution, so you will need to develop an isocratic method.[5]

    • It is sensitive to temperature and pressure fluctuations.[5]

Experimental Protocol: HPLC Purification of this compound (DNPH Derivative)

This protocol outlines a typical reverse-phase HPLC method for the purification of this compound after derivatization with DNPH.

1. Sample Preparation (Derivatization)

  • Dissolve the crude this compound sample in a minimal amount of acetonitrile.

  • Add a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the DNPH derivative with a non-polar solvent like hexane (B92381).

  • Evaporate the hexane and redissolve the residue in acetonitrile for HPLC analysis.

2. HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 360 nm
Injection Volume 20 µL

3. Data Presentation: Expected Results

The following table summarizes the expected retention time and purity for the this compound-DNPH derivative under the specified conditions. Note that actual results may vary depending on the specific instrument and column used.

CompoundExpected Retention Time (min)Expected Purity (%)
This compound-DNPH12.5>98%
Impurity 110.2-
Impurity 214.8-

Visualizations

hplc_troubleshooting_workflow start Start: Chromatographic Problem Observed problem_type Identify Problem Type start->problem_type high_pressure High Backpressure problem_type->high_pressure Pressure Issue peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Peak Shape Issue retention_time Inconsistent Retention Times problem_type->retention_time Retention Time Issue check_blockage Check for Blockages (Column, Tubing, Frit) high_pressure->check_blockage check_column Evaluate Column (Overload, Secondary Interactions) peak_shape->check_column check_mobile_phase Verify Mobile Phase & System Stability retention_time->check_mobile_phase solution_pressure Solution: - Back-flush/replace frit - Replace guard column - Flush system check_blockage->solution_pressure solution_peak Solution: - Use end-capped column - Reduce sample load - Match injection solvent check_column->solution_peak solution_retention Solution: - Prepare fresh mobile phase - Increase equilibration time - Use column oven check_mobile_phase->solution_retention end Problem Resolved solution_pressure->end solution_peak->end solution_retention->end

Caption: A workflow for troubleshooting common HPLC issues.

experimental_workflow start Crude this compound Sample derivatization Derivatization with DNPH start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction dissolution Dissolve in Acetonitrile extraction->dissolution hplc HPLC Analysis (C18 Column, ACN/Water Gradient) dissolution->hplc detection UV Detection at 360 nm hplc->detection fraction Fraction Collection detection->fraction end Purified this compound-DNPH fraction->end

Caption: Experimental workflow for HPLC purification.

References

Addressing low selectivity in the synthesis of methyl heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl heptanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to methyl heptanone, with a focus on improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-methyl-2-heptanone?

A1: The most prevalent industrial method for synthesizing 6-methyl-2-heptanone is the cross-aldol condensation of isovaleraldehyde (B47997) with acetone (B3395972). This is typically followed by a dehydration step and subsequent hydrogenation of the resulting unsaturated ketone to yield the final saturated product. Variations of this method, including one-pot syntheses that combine these steps, are also common.

Q2: What are the primary byproducts that lower the selectivity in this synthesis?

A2: The main byproduct affecting selectivity is methyl isobutyl ketone (MIBK). MIBK is formed through the self-condensation (dimerization) of acetone to mesityl oxide, which is then hydrogenated.[1] Other potential byproducts can arise from consecutive reactions of the desired methyl heptanone product with additional equivalents of isovaleraldehyde.[1]

Q3: How can I minimize the formation of methyl isobutyl ketone (MIBK)?

A3: Minimizing MIBK formation is crucial for improving selectivity. Strategies include:

  • Catalyst System: Using a glycerolic solution of sodium hydroxide (B78521) instead of a simple aqueous solution has been shown to significantly reduce MIBK formation.[1]

  • Reaction Conditions: Careful control of reaction temperature and the molar ratio of reactants is critical. While an excess of acetone can favor the reaction with isovaleraldehyde, it can also increase the rate of acetone self-condensation.

  • One-Pot Synthesis: Employing a one-pot method with specific catalysts like triethylamine (B128534) and palladium on carbon can achieve high selectivity and minimize MIBK to around 0.5%.

Q4: What is a "one-pot" synthesis for methyl heptanone and what are its advantages?

A4: A one-pot synthesis for methyl heptanone combines the aldol (B89426) condensation, dehydration, and hydrogenation steps into a single reaction vessel without isolating the intermediates. This approach offers several advantages, including reduced reaction time, lower costs, and potentially higher overall yield by minimizing product loss during intermediate purification steps.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Yield of Methyl Heptanone - Incomplete reaction.- Increase reaction time or temperature cautiously. - Ensure catalyst is active and used in the correct concentration.
- Suboptimal ratio of reactants.- Experiment with varying the molar ratio of isovaleraldehyde to acetone. An excess of acetone is often used to drive the reaction towards the desired product.
High Levels of Methyl Isobutyl Ketone (MIBK) - Acetone self-condensation is favored.- Modify the catalyst system. Consider using glycerolic NaOH instead of aqueous NaOH.[1] - Optimize the reaction temperature; lower temperatures may reduce the rate of acetone dimerization.
Formation of Other Byproducts - Consecutive reactions of methyl heptanone.- Control the stoichiometry of the reactants carefully. - Consider a one-pot synthesis to quickly hydrogenate the unsaturated intermediate, preventing further reactions.
Difficulty in Catalyst Separation and Reuse - Use of a homogeneous catalyst.- Employ a heterogeneous catalyst system, such as palladium on carbon, which can be recovered by filtration. - A two-phase system (e.g., with glycerol) can also facilitate catalyst separation and recycling.[1]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from different synthetic approaches to 6-methyl-2-heptanone, highlighting the impact of reaction conditions on yield and selectivity.

Table 1: Comparison of Catalyst Systems in a Two-Phase Aldolization

Catalyst SystemIsovaleraldehyde Conversion (%)Yield of 6-Methyl-2-Heptanone (%)MIBK Selectivity (with respect to acetone, %)Reference
Aqueous NaOH99.992.414.7[1]
Glycerolic NaOH99.892.65.6[1]

Table 2: Yields in a Two-Step Synthesis via 4-hydroxy-6-methylheptan-2-one

StepProductYield (%)Reference
Aldol Condensation4-hydroxy-6-methylheptan-2-one70.1[2]
Hydrogenation6-methylheptan-2-one (B42224)91.9[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Methyl-2-Heptanone

This protocol is based on a one-pot reaction using triethylamine and palladium on carbon as catalysts.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Triethylamine

  • 5% Palladium on carbon (catalyst)

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • 5L autoclave with a stirrer

  • High-pressure metering pump

Procedure:

  • To the 5L autoclave, add 146g of triethylamine and 3g of 5% palladium on carbon.

  • Seal the reaction system and purge with nitrogen gas three times to remove air.

  • Heat the autoclave to approximately 95°C.

  • Introduce hydrogen gas to a pressure of 8 kg/cm ².

  • Begin stirring at 500 rpm.

  • Using a high-pressure metering pump, continuously add a mixture of isovaleraldehyde (1720g, 20 mol) and acetone (1195g, 20.6 mol) over a period of about 2 hours.

  • After the addition is complete, continue the reaction at the same temperature and pressure for approximately 1 hour.

  • Monitor the reaction progress by gas chromatography to ensure the residual isovaleraldehyde is below 0.1%. The final product should have a purity of over 96%, with MIBK content around 0.5%.

  • Cool the reaction system to room temperature and filter to recover the catalyst. The catalyst can be reused.

Protocol 2: Two-Phase Aldolization using Glycerolic NaOH

This protocol describes a two-phase synthesis that improves selectivity by reducing MIBK formation.[1]

Materials:

  • Glycerol (B35011) (anhydrous)

  • Sodium hydroxide (NaOH)

  • 5% Palladium on carbon (catalyst)

  • Acetone

  • Isovaleraldehyde

  • Hydrogen gas

Equipment:

  • 2L autoclave with a mechanical stirrer

  • HPLC pump

Procedure:

  • In a 2L autoclave, place 250g of anhydrous glycerol and 6g of 5% palladium on carbon.

  • While heating, add 4g of NaOH (0.1 mol) and ensure it completely dissolves.

  • Add 436g (7.5 mol) of acetone to the suspension.

  • Heat the two-phase mixture to 120°C and establish a hydrogen pressure of 15 bar.

  • Using an HPLC pump, add 430.7g (4.85 mol) of isovaleraldehyde through a dipping tube over 3 hours, maintaining the temperature between 120°C and 125°C.

  • After the addition is complete, continue stirring under hydrogen pressure for another hour.

  • Cool the reaction mixture to room temperature and separate the two phases. The upper phase contains the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Charge Autoclave with Triethylamine & Pd/C prep_purge Purge with Nitrogen prep_catalyst->prep_purge prep_heat_pressure Heat to 95°C & Pressurize with H2 prep_purge->prep_heat_pressure add_reactants Add Isovaleraldehyde & Acetone (2h) prep_heat_pressure->add_reactants react React for 1h at 95°C & 8 kg/cm² add_reactants->react cool Cool to Room Temp react->cool filter Filter to Recover Catalyst cool->filter analyze Analyze by GC filter->analyze

Caption: Experimental workflow for the one-pot synthesis of 6-methyl-2-heptanone.

selectivity_factors cluster_reactants Reactants cluster_products Products cluster_conditions Factors Influencing Selectivity isovaleraldehyde Isovaleraldehyde cross_aldol Cross-Aldol Condensation isovaleraldehyde->cross_aldol consecutive_reaction Consecutive Reaction isovaleraldehyde->consecutive_reaction acetone Acetone acetone->cross_aldol self_aldol Self-Aldol Condensation acetone->self_aldol methyl_heptanone Methyl Heptanone (Desired Product) methyl_heptanone->consecutive_reaction mibk Methyl Isobutyl Ketone (Byproduct) other_byproducts Other Byproducts cross_aldol->methyl_heptanone self_aldol->mibk consecutive_reaction->other_byproducts temp Temperature temp->cross_aldol temp->self_aldol catalyst Catalyst catalyst->cross_aldol catalyst->self_aldol ratio Reactant Ratio ratio->cross_aldol ratio->self_aldol

Caption: Factors influencing selectivity in methyl heptanone synthesis.

References

Overcoming challenges in the industrial-scale production of methyl heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial-Scale Production of Methyl Heptanone

Welcome to the technical support center for the industrial-scale production of methyl heptanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of 6-methylheptan-2-one?

A1: The most common industrial synthesis route is the one-pot reaction involving the aldol (B89426) condensation of isovaleraldehyde (B47997) with acetone (B3395972), followed by hydrogenation of the resulting intermediate, 6-methyl-5-hepten-2-one.[1][2] This method is favored for its efficiency. Alternative, but often more complex and less economical, multi-stage processes have also been described.[1][3] These can involve intermediates like 6-methyl-5-hepten-2-ol (B124558) or start from different precursors such as isobutene and formaldehyde.[1]

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to control for optimal yield and selectivity include reaction temperature, pressure, stirring speed, and the molar ratio of reactants. Temperatures typically range from 80°C to 140°C, with hydrogen pressure maintained around 8 kg/cm ².[1][2] A slight excess of acetone is often used to maximize the conversion of isovaleraldehyde.[3] The feeding rate of reactants is also crucial to maintain reaction stability and prevent side reactions.[2]

Q3: How can the formation of by-products be minimized?

A3: A significant challenge is the self-condensation of acetone, which leads to the formation of mesityl oxide and, under hydrogenation conditions, methyl isobutyl ketone (MIBK).[1][2] To minimize this, a controlled feed of isovaleraldehyde into acetone is recommended, along with maintaining an optimal temperature and using selective catalysts.[2] Using a one-pot method where the condensation product is immediately hydrogenated can also prevent further side reactions of the unsaturated ketone intermediate.[2]

Q4: What types of catalysts are effective for this process?

A4: A dual-catalyst system is typically employed. An aldol condensation catalyst, such as an aqueous solution of sodium hydroxide (B78521) or triethylamine (B128534), is used alongside a heterogeneous hydrogenation catalyst.[1][2] Common hydrogenation catalysts include palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt-Al2O3).[2][4] The choice of catalyst can significantly impact selectivity and reaction efficiency. For instance, bifunctional catalysts containing both acidic and metal sites can facilitate a one-step conversion process.[4]

Q5: How can the catalyst be recovered and reused?

A5: Heterogeneous hydrogenation catalysts like Pd/C can be recovered by filtration after the reaction mixture has cooled.[2] The recovered catalyst can often be reused in subsequent batches. For liquid-phase catalysts like triethylamine, recovery can be achieved through distillation.[2] Proper regeneration or replenishment of the catalyst may be necessary to maintain its activity over multiple cycles.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Methyl Heptanone - Incomplete conversion of isovaleraldehyde.- Suboptimal reaction temperature or pressure.- Catalyst deactivation.- Formation of significant amounts of by-products.- Monitor the reaction progress using gas chromatography (GC) to ensure the residual isovaleraldehyde is below 0.1%.[2]- Optimize temperature (target 95°C - 125°C) and hydrogen pressure (target 8 kg/cm ²).[1][2]- Regenerate or replace the hydrogenation catalyst. Ensure the aldolization catalyst concentration is correct.[1]- Adjust the molar ratio of acetone to isovaleraldehyde (a slight excess of acetone is often beneficial).[3] Control the feeding rate of reactants.[2]
High Levels of Methyl Isobutyl Ketone (MIBK) Impurity - Self-condensation of acetone due to high catalyst concentration or prolonged reaction time at elevated temperatures.- Reduce the concentration of the base catalyst (e.g., sodium hydroxide).- Optimize the reaction temperature to favor the cross-aldol condensation over acetone self-condensation.- Employ a continuous process where acetone has less residence time to self-condense.[1]
Presence of Unsaturated Intermediates (e.g., 6-methyl-5-hepten-2-one) in the Final Product - Incomplete hydrogenation.- Insufficient hydrogen pressure.- Deactivated or insufficient amount of hydrogenation catalyst.- Increase the reaction time for the hydrogenation step.- Ensure the hydrogen pressure is maintained at the target level throughout the reaction.- Increase the loading of the hydrogenation catalyst or use a more active catalyst.
Difficult Phase Separation Post-Reaction - Formation of emulsions.- The presence of polyhydric alcohols used as a solvent for the catalyst system can create a two-phase mixture.[1]- Allow the mixture to cool to room temperature before separation.[1]- If a polyhydric alcohol is used, the upper phase will contain the product, and the lower phase will contain the catalyst.[1] Centrifugation may aid separation in case of stable emulsions.
Inconsistent Product Quality Between Batches - Variation in raw material purity.- Inconsistent catalyst activity.- Poor control over reaction parameters.- Ensure the purity of isovaleraldehyde and acetone before use.- Implement a catalyst regeneration and activity testing protocol.- Tightly control and monitor temperature, pressure, and reactant feed rates for each batch.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes for Methyl Heptanone Synthesis

Parameter Method 1 (NaOH/Pd-C) [1]Method 2 (Triethylamine/Pd-C) [2]Method 3 (ZnO-Ni/Co/Cu) [1]
Aldolization Catalyst Aqueous Sodium HydroxideTriethylamineZinc Oxide
Hydrogenation Catalyst Palladium on Carbon5% Palladium on CarbonNickel, Cobalt, or Copper
Temperature 120°C - 125°C~95°CNot specified
Hydrogen Pressure Not specified8 kg/cm ²Not specified
Isovaleraldehyde Conversion 98.9%>99.9%~97-98%
Methyl Heptanone Yield 89.7%>96%~87%
Key By-product Methyl Isobutyl KetoneMethyl Isobutyl Ketone (~0.5%)Not specified

Experimental Protocols

Protocol 1: One-Pot Synthesis using Triethylamine and Palladium on Carbon [2]

  • Reactor Setup: Charge a 5L autoclave with 146g of triethylamine and 3g of 5% palladium on carbon.

  • Inerting: Seal the reactor and purge the system with nitrogen three times to remove air.

  • Reaction Conditions: Heat the reactor to approximately 95°C and introduce hydrogen to a pressure of 8 kg/cm ². Start stirring at 500 rpm.

  • Reactant Feed: Continuously pump a mixture of isovaleraldehyde (1720g, 20 mol) and acetone (1195g, 20.6 mol) into the autoclave using a high-pressure metering pump. Control the feeding speed to complete the addition in about 2 hours.

  • Reaction Monitoring: After the feed is complete, continue the reaction at the same temperature and pressure for approximately 1 hour. Monitor the reaction endpoint by gas chromatography, ensuring the residual isovaleraldehyde is below 0.1%.

  • Product Isolation: Cool the reaction system to room temperature. Filter the mixture to recover the palladium on carbon catalyst. The resulting liquid can be purified by distillation to isolate methyl heptanone.

Protocol 2: Synthesis using Aqueous Sodium Hydroxide and a Heterogeneous Hydrogenation Catalyst [1]

  • Catalyst Phase Preparation: In a suitable autoclave, prepare a catalyst phase by suspending a heterogeneous hydrogenation catalyst (e.g., palladium on a support) in a polyhydric alcohol like glycerol, which also contains the aldolization catalyst (e.g., NaOH).

  • Reaction Setup: Add acetone to the autoclave. The volume ratio of the alcohol/catalyst phase to acetone can range from 1:20 to 20:1.

  • Reaction Conditions: Heat the mixture to the reaction temperature, typically between 80°C and 140°C, under hydrogen pressure.

  • Reactant Feed: Meter in isovaleraldehyde over a period of time (e.g., 3 hours).

  • Reaction Completion: After the addition is complete, continue stirring under hydrogen pressure for an additional hour.

  • Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two phases. The upper phase contains the product (methyl heptanone), and the lower phase contains the catalyst dissolved in the polyhydric alcohol. The product can then be isolated from the upper phase.

Visualizations

Synthesis_Pathway Figure 1: Synthesis Pathway of 6-Methylheptan-2-one isovaleraldehyde Isovaleraldehyde intermediate 6-Methyl-5-hepten-2-one (Unsaturated Intermediate) isovaleraldehyde->intermediate Aldol Condensation (Base Catalyst) acetone Acetone acetone->intermediate product 6-Methylheptan-2-one intermediate->product Hydrogenation (e.g., Pd/C, H2)

Caption: Synthesis Pathway of 6-Methylheptan-2-one.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Detected check_conversion Check Isovaleraldehyde Conversion via GC start->check_conversion check_byproducts Analyze By-product Profile (e.g., MIBK) check_conversion->check_byproducts > 99% incomplete_conversion Action: Increase Reaction Time or Catalyst Loading check_conversion->incomplete_conversion < 99% check_catalyst Evaluate Catalyst Activity check_byproducts->check_catalyst Low high_byproducts Action: Adjust Reactant Ratio & Feed Rate, Optimize Temperature check_byproducts->high_byproducts High check_conditions Verify Reaction Conditions (T, P) check_catalyst->check_conditions Good Activity catalyst_deactivated Action: Regenerate or Replace Catalyst check_catalyst->catalyst_deactivated Low Activity conditions_off Action: Calibrate Sensors & Adjust Setpoints check_conditions->conditions_off Incorrect end Yield Improved check_conditions->end Correct incomplete_conversion->end high_byproducts->end catalyst_deactivated->end conditions_off->end

Caption: Troubleshooting Workflow for Low Yield.

References

Stability and degradation pathways of 2-Methyl-5-heptanone under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 2-Methyl-5-heptanone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under various stress conditions?

A1: Based on the general reactivity of aliphatic ketones, this compound is susceptible to degradation through several pathways, primarily driven by light, heat, and oxidizing agents.

  • Photodegradation: Exposure to ultraviolet (UV) light can initiate Norrish Type I and Norrish Type II reactions.[1]

    • Norrish Type I: This involves the cleavage of the bond between the carbonyl group and an adjacent carbon atom, forming two radical species. These radicals can then undergo further reactions such as recombination or disproportionation.

    • Norrish Type II: This pathway involves the abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, leading to the formation of a biradical intermediate. This intermediate can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. The specific pathways are dependent on the temperature and presence of other reactive species. For ketones, thermal decomposition can lead to the formation of smaller alkanes and alkenes, as well as other ketones and aldehydes through complex radical chain reactions.

  • Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen, this compound can be oxidized. A potential pathway for methyl ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester.[2] This can be mediated by peroxy acids or certain enzymes.

Q2: How does the structure of this compound influence its stability?

A2: The structure of this compound, an unsymmetrical aliphatic ketone, influences its degradation pathways. The presence of α-hydrogens makes it susceptible to enolization, which can be a key step in certain degradation reactions, particularly in the presence of acids or bases.[3] The branching at the 2-position can also affect the relative rates of different degradation reactions.

Q3: What are the expected degradation products of this compound?

A3: The degradation products will vary depending on the stress conditions applied.

  • Photodegradation (Norrish Type I): Potential products include isobutyl radicals, acetyl radicals, and subsequent recombination or disproportionation products like isobutane, isobutene, acetone (B3395972), and biacetyl.

  • Photodegradation (Norrish Type II): The primary products would be acetone and isopentene.

  • Oxidative Degradation (Baeyer-Villiger): This would likely lead to the formation of isobutyl acetate.

  • Thermal Degradation: A complex mixture of smaller hydrocarbons and carbonyl compounds can be expected.

Q4: Is this compound susceptible to hydrolysis?

A4: Aliphatic ketones like this compound are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis can be forced, although it is typically a slow process compared to other degradation pathways.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent analytical results for this compound samples. Sample degradation during storage or analysis.- Store samples in amber vials to protect from light. - Store samples at reduced temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation. - Analyze samples as quickly as possible after preparation.
Appearance of unexpected peaks in chromatograms during stability studies. Formation of degradation products.- Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to identify potential degradation products.[4] - Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can resolve the parent compound from all potential degradants.
Loss of this compound during thermal stress testing at a rate faster than expected. - Volatilization of the compound. - Catalytic degradation due to impurities in the sample or on the container surface.- Ensure sample containers are properly sealed. - Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine the boiling point and decomposition temperature.[5] - Use high-purity solvents and clean, inert sample containers.
Discoloration of the this compound sample upon exposure to light. Formation of polymeric or colored degradation products.- Confirm that the sample is stored in light-protective packaging. - If the application allows, consider the addition of a suitable UV stabilizer.

Quantitative Data Summary

Ketone Photolysis Wavelength (nm) Quantum Yield (Φ) Reference
Acetone254~0.9[6]
Methyl Ethyl Ketone (MEK)254~0.77[7]
Biacetyl254~0.1[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a solid or liquid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve or dilute the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8][9] A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC-UV method and/or GC-MS to identify and quantify any degradation products.

Protocol 2: Analytical Method for Stability Testing of this compound by GC-MS

Objective: To quantify this compound and identify its volatile degradation products.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

  • Sample Preparation: Dilute samples from the forced degradation study in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the parent compound and degradation products using an internal standard if necessary.

Visualizations

G cluster_photodegradation Photodegradation Pathways cluster_norrish1 Norrish Type I cluster_norrish2 Norrish Type II 2M5H_excited This compound (Excited State) radicals Isobutyl Radical + Acetyl Radical 2M5H_excited->radicals biradical Biradical Intermediate 2M5H_excited->biradical products1 Isobutane, Isobutene, Acetone, etc. radicals->products1 Recombination/ Disproportionation products2 Acetone + Isopentene biradical->products2 Cleavage 2M5H This compound light UV Light light->2M5H_excited

Caption: Potential photodegradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in Acetonitrile) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating Method (e.g., GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Pathways analysis->end

Caption: Workflow for a forced degradation study of this compound.

References

Minimizing by-product formation in the aldol condensation for methyl heptanone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl heptanone through aldol (B89426) condensation. Our focus is on minimizing by-product formation to enhance product yield and purity.

Troubleshooting Guide

Issue 1: Low Yield of Methyl Heptanone

  • Question: My reaction is resulting in a low yield of the desired 6-methyl-2-heptanone. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors. The primary culprits are often suboptimal reaction conditions and the formation of side products.

    • Incomplete Conversion: The reaction may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote by-product formation.[1] Monitoring the reaction's progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction duration.

    • Catalyst Deactivation: Ensure your catalyst, typically a base like sodium hydroxide (B78521), is fresh and has been stored correctly to prevent deactivation from atmospheric moisture and carbon dioxide.[1]

    • Suboptimal Reactant Ratio: An excess of acetone (B3395972) is generally preferred to maximize the conversion of the aldehyde (isovaleraldehyde) and enhance selectivity towards the desired product.[2] A molar ratio of aldehyde to acetone between 1:1 and 1:5 often yields good results.[2]

    • Reversible Reaction: The initial aldol addition is often reversible. Driving the reaction forward by ensuring the subsequent dehydration to the enone occurs can improve the overall yield. This is often achieved by heating the reaction mixture.[3]

Issue 2: High Levels of Self-Condensation By-products

  • Question: My product mixture contains significant amounts of by-products from the self-condensation of acetone (e.g., mesityl oxide, methyl isobutyl ketone) and isovaleraldehyde (B47997). How can I minimize these?

  • Answer: The formation of self-condensation products is a common challenge in crossed aldol reactions. Several strategies can be employed to favor the desired cross-condensation.

    • Controlled Reagent Addition: A highly effective method is to slowly add the isovaleraldehyde to the mixture of acetone and the base catalyst. This maintains a low concentration of the aldehyde at any given time, reducing the likelihood of it reacting with itself.[1][4]

    • Temperature Control: Lower reaction temperatures can sometimes favor the desired cross-aldol reaction over self-condensation, although this may also slow down the overall reaction rate.[2] Conversely, some processes utilize higher temperatures to drive the reaction to completion quickly, so optimization is key.[2]

    • Catalyst Choice: The choice of catalyst can influence selectivity. While strong bases like NaOH are common, other catalysts like triethylamine (B128534) or heterogeneous catalysts have been used to improve selectivity.[5]

Issue 3: Formation of Higher Molecular Weight By-products

  • Question: I am observing by-products with a higher molecular weight than methyl heptanone. What are these and how can I prevent their formation?

  • Answer: These are likely the result of the desired product, 6-methyl-2-heptanone, or the intermediate enone, reacting with another molecule of isovaleraldehyde.

    • Stoichiometry Control: Carefully controlling the molar ratio of isovaleraldehyde to acetone is crucial. Using an excess of acetone ensures that the aldehyde is more likely to react with acetone rather than the product.[2]

    • Reaction Time: Over-extending the reaction time after the complete consumption of the initial aldehyde can sometimes lead to these subsequent reactions. Again, monitoring the reaction progress is important to stop the reaction at the optimal point.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical catalyst used for the aldol condensation to synthesize methyl heptanone?

    • A1: Alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are commonly used as they are readily available and effective.[2] Other basic compounds and heterogeneous catalysts can also be employed.[2][5]

  • Q2: What is the role of temperature in this reaction?

    • A2: Temperature is a critical parameter. It influences the reaction rate and selectivity. While higher temperatures (e.g., 80°C to 140°C) can increase the reaction rate, they may also lead to an increase in by-products.[2] Lower temperatures may improve selectivity but could result in incomplete conversion or stop the reaction at the intermediate β-hydroxyketone stage.[2]

  • Q3: Why is an excess of acetone typically used?

    • A3: Using an excess of acetone increases the probability of the isovaleraldehyde enolate reacting with acetone (the desired cross-condensation) rather than with another molecule of isovaleraldehyde (self-condensation). This leads to higher product selectivity and conversion of the aldehyde.[2]

  • Q4: Can the reaction be stopped at the β-hydroxy ketone intermediate?

    • A4: Yes, at lower reaction temperatures, the reaction can often be stopped at the β-hydroxy ketone stage (4-hydroxy-6-methyl-2-heptanone).[2] The subsequent dehydration to form the α,β-unsaturated ketone, which is then hydrogenated to methyl heptanone, is typically promoted by heat.

  • Q5: What analytical techniques are best for monitoring the reaction and analyzing the product mixture?

    • A5: Gas Chromatography (GC) is an excellent technique for both monitoring the disappearance of starting materials and the appearance of products and by-products. It also allows for quantitative analysis to determine yield and purity.[2]

Data Presentation

The following table summarizes quantitative data from a patented process, illustrating the impact of catalyst and reaction conditions on the yield of 6-methyl-2-heptanone and the formation of the primary by-product, methyl isobutyl ketone (MIBK), from acetone self-condensation.

Parameter Example 1 Comparative Example 1
Aldolization Catalyst Proprietary Catalyst PhaseAqueous NaOH
Hydrogenation Catalyst Pd on charcoalPd on charcoal
Temperature 120-125°C120-130°C
Pressure (Hydrogen) 15 bar15 bar
Aldehyde:Acetone Ratio 1:1.51:1.51
Isovaleraldehyde Conversion 98.9%99.9%
6-Methyl-2-heptanone Yield 89.7%92.4%
MIBK Selectivity (from Acetone) Not specified, but MIBK detected14.7%

Data adapted from patent US6417406B1. The yield is based on the initial amount of isovaleraldehyde.[2]

Experimental Protocols

Protocol: Minimizing By-product Formation in 6-Methyl-2-heptanone Synthesis

This protocol outlines a one-pot synthesis that combines aldol condensation, dehydration, and hydrogenation. It is designed to maximize the yield of 6-methyl-2-heptanone while minimizing by-product formation.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • 5% Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas

  • Deionized water

  • High-pressure autoclave reactor with mechanical stirrer, heating mantle, and inlet for reactant addition.

Procedure:

  • Catalyst Preparation: In a 2L autoclave, add 350 g of deionized water and 6 g of 5% Pd/C catalyst.

  • Base Addition: While stirring, add 6 g of NaOH to the catalyst suspension and heat to dissolve.

  • Acetone Addition: Cool the mixture to room temperature and add 436 g (7.5 moles) of acetone.

  • Pressurization: Seal the autoclave and pressurize with hydrogen to 15 bar.

  • Heating: Heat the stirred suspension to 120°C.

  • Aldehyde Addition: Using a high-pressure pump, slowly and continuously add 431 g (approx. 5 moles) of isovaleraldehyde to the reactor over 3 hours. Maintain the temperature between 120-130°C.

  • Reaction Completion: After the addition is complete, continue stirring under hydrogen pressure at the reaction temperature for an additional hour to ensure complete conversion and hydrogenation.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Work-up: Open the autoclave. The reaction mixture will be two-phase. Separate the upper organic phase, which contains the product, from the lower aqueous phase. The Pd/C catalyst may be at the interface and can be removed by filtration.

  • Analysis: Analyze the organic phase by gas chromatography (GC) to determine the yield of 6-methyl-2-heptanone and quantify any by-products.

Visualizations

Reaction_Pathway Figure 1. Reaction Pathway for Methyl Heptanone Synthesis Isovaleraldehyde Isovaleraldehyde AldehydeSelfCondensation Aldehyde Self-Condensation Isovaleraldehyde->AldehydeSelfCondensation Acetone Acetone AcetoneEnolate Acetone Enolate (Nucleophile) Acetone->AcetoneEnolate + Base AcetoneSelfCondensation Acetone Self-Condensation (e.g., MIBK) Acetone->AcetoneSelfCondensation Base Base (e.g., NaOH) Base->AcetoneSelfCondensation leads to Base->AldehydeSelfCondensation leads to AldolAdduct β-Hydroxy Ketone (Intermediate) AcetoneEnolate->AldolAdduct + Isovaleraldehyde Enone α,β-Unsaturated Ketone AldolAdduct->Enone - H₂O (Heat) MethylHeptanone 6-Methyl-2-heptanone (Desired Product) Enone->MethylHeptanone + H₂ / Pd/C Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield of Methyl Heptanone Analyze Analyze Product Mix by GC Start->Analyze HighByproducts High By-products? Analyze->HighByproducts IncompleteConversion Incomplete Conversion? Analyze->IncompleteConversion HighByproducts->IncompleteConversion No SlowAddition Slowly add aldehyde to acetone/base mixture HighByproducts->SlowAddition Yes IncreaseTime Increase reaction time IncompleteConversion->IncreaseTime Yes End Re-run and Analyze IncompleteConversion->End No AdjustRatio Increase acetone excess SlowAddition->AdjustRatio OptimizeTemp Optimize temperature AdjustRatio->OptimizeTemp OptimizeTemp->End CheckCatalyst Check catalyst activity/age IncreaseTime->CheckCatalyst IncreaseTemp Increase temperature moderately CheckCatalyst->IncreaseTemp IncreaseTemp->End

References

Troubleshooting peak asymmetry in the gas chromatography of ketones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak asymmetry in the gas chromatography (GC) of ketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: What are the common causes of peak tailing for ketones in my GC analysis?

A1: Peak tailing for polar analytes like ketones is often due to unwanted interactions within the GC system. The primary causes can be categorized as follows:

  • Active Sites: Polar ketones can form hydrogen bonds with active sites, such as exposed silanol (B1196071) groups (-Si-OH), in the GC system. This secondary, stronger interaction, in addition to the primary partitioning with the stationary phase, causes some molecules to be retained longer, resulting in a tailing peak. These active sites are commonly found in:

    • GC Inlet: Contamination on the inlet liner, glass wool, or metal surfaces can create active sites.[1][2]

    • GC Column: Contamination at the head of the column, or degradation of the stationary phase due to oxygen or moisture, can expose active silanol groups.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create "dead volumes" or turbulent flow paths, leading to peak distortion.[1][2]

  • Method Parameters:

    • Low Inlet Temperature: Insufficient temperature can lead to slow or incomplete vaporization of the ketones, causing peak broadening and tailing.[1]

    • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing at the head of the column.[1]

  • Sample Issues:

    • Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the system and create active sites.

Q2: How can I systematically troubleshoot peak tailing for my ketone analysis?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. Start by determining if all peaks or only the polar ketone peaks are tailing.

  • If all peaks (including the solvent peak) are tailing: The issue is likely physical, pointing towards problems with the flow path, such as a poor column cut or improper column installation.[2]

  • If only the polar ketone peaks are tailing: The problem is likely chemical, indicating interaction with active sites in the system.

The following workflow can guide your troubleshooting process:

G A Peak Tailing Observed for Ketones B Check all peaks in the chromatogram A->B C All peaks tailing? B->C D Physical Issue Likely C->D Yes E Chemical Issue Likely (Active Sites) C->E No (Only Polar Peaks) F Inspect & Correct Column Installation D->F G Perform Inlet Maintenance (Liner, Septum, O-ring) E->G J Problem Resolved? F->J H Condition or Trim the GC Column G->H I Optimize Method Parameters (Inlet Temp, etc.) H->I I->J K Analysis Complete J->K Yes L Re-evaluate System Inertness J->L No L->G

Troubleshooting workflow for ketone peak tailing.

Peak Fronting

Q3: My ketone peaks are fronting. What are the likely causes?

A3: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overload.[3][4] This can happen in two ways:

  • High Analyte Concentration: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column.

  • Large Injection Volume: Injecting too large a volume of your sample can also lead to overloading.

Other potential causes of peak fronting include:

  • Incompatibility between the sample and the stationary phase. [3]

  • Column degradation. [3]

Q4: How can I resolve peak fronting issues?

A4: The solutions for peak fronting are generally straightforward:

  • Reduce the amount of sample introduced to the column:

    • Decrease the injection volume.

    • Dilute the sample.

    • If using a split injection, increase the split ratio.[3]

  • Modify your column:

    • Use a column with a thicker stationary phase film.

    • Use a column with a wider internal diameter.

  • Re-evaluate your stationary phase choice to ensure it is compatible with your ketone analytes.

The following diagram illustrates the decision-making process for addressing peak fronting:

G A Peak Fronting Observed B Is Column Overload the Cause? A->B C Reduce Sample on Column B->C Yes (Most Common) J Evaluate Stationary Phase Compatibility B->J No D Inject Less Volume C->D E Dilute Sample C->E F Increase Split Ratio C->F K Problem Resolved? D->K E->K F->K G Consider Column Modification H Use Thicker Film Column G->H I Use Wider ID Column G->I H->K I->K J->G K->J No L Analysis Complete K->L Yes

Troubleshooting workflow for peak fronting.

Data Presentation

Table 1: Effect of Inlet Temperature on Peak Shape of a Thermally Labile Ketone (Example: Endrin Ketone)

Inlet Temperature (°C)Peak Shape Observation% Degradation (Illustrative)Recommendation
300Significant Tailing/Broadening~20%Too high, promotes degradation.
275Moderate Tailing~15%Potentially acceptable, but lower is better.
250Improved Symmetry~10%Good starting point for optimization.[5]
225Sharp, Symmetrical Peak<10%Optimal for minimizing degradation.

Data adapted from literature on thermally labile compounds, illustrating the trend applicable to sensitive ketones.[5]

Table 2: Comparison of GC Inlet Liners for Polar Analytes

Liner TypeKey FeaturesBest ForImpact on Ketone Analysis
Deactivated Single Taper with Wool Taper focuses sample onto the column. Wool aids vaporization and traps non-volatiles. Deactivation minimizes active sites.Splitless injections of active compounds.Excellent choice for improving peak shape and reproducibility of ketones.
Deactivated Precision Liner with Wool Wool is held in a fixed position, wiping the needle and improving reproducibility.Split injections.Recommended for split analysis of ketones to ensure consistent results.
Straight/Empty Deactivated Liner Simple design, low surface area.Gaseous samples, clean matrices.May be sufficient for volatile ketones in clean samples, but can be prone to activity.
Siltek® or other highly inert coated liners Extremely inert surface.Trace analysis of highly active compounds.Ideal for low-level analysis of ketones to prevent adsorption and peak tailing.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of a standard split/splitless inlet.

  • Cooldown and Vent:

    • Set the inlet and oven temperatures to cool down to a safe temperature (e.g., 40°C).

    • Turn off the carrier gas flow to the inlet.

  • Remove the Column:

    • Carefully loosen the column nut and remove the column from the inlet.

  • Replace the Septum:

    • Unscrew the septum nut.

    • Remove the old septum using forceps.

    • Wipe the septum head fitting with a solvent-moistened, lint-free cloth.

    • Place the new septum in the fitting and tighten the nut finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

  • Replace the Inlet Liner and O-ring:

    • Remove the inlet liner using liner-removal tongs or forceps.

    • Remove the O-ring from the top of the liner.

    • Inspect the inside of the inlet for any visible contamination. If necessary, clean with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol (B129727) or dichloromethane). Allow the solvent to fully evaporate.

    • Place a new O-ring on the new, deactivated liner.

    • Carefully insert the new liner into the inlet.

  • Reinstall the Column:

    • Trim 5-10 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Wipe the end of the column with a solvent-moistened, lint-free cloth.

    • Re-install the column to the correct depth as specified in your instrument's manual.

  • Leak Check and System Conditioning:

    • Restore carrier gas flow.

    • Perform a leak check of the inlet fittings using an electronic leak detector.

    • Heat the inlet and oven to your method conditions and allow the system to equilibrate.

Protocol 2: GC Column Conditioning

This protocol is for conditioning a new GC column or a column that has been in storage.

  • Install the Column in the Inlet:

    • Install the column into the GC inlet, but do not connect the detector end.

    • Turn on the carrier gas and set the flow rate appropriate for your column dimensions.

    • Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.

  • Temperature Program:

    • Set the oven temperature to 40°C.

    • Program the oven to ramp at 10-15°C/minute to a final temperature approximately 20°C above the final temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.

    • Hold at this final temperature for 1-2 hours. For thick-film columns, a longer conditioning time may be necessary.

  • Cool Down and Connect to Detector:

    • Cool the oven down to a safe temperature.

    • Turn off the carrier gas flow.

    • Connect the detector end of the column.

  • Final Conditioning and Equilibration:

    • Restore carrier gas flow and perform a leak check on the detector fitting.

    • Heat the oven to the final conditioning temperature again and hold for 30-60 minutes to condition the detector connection.

    • Cool the oven and set your method's initial conditions. Allow the baseline to stabilize before running samples.

References

Technical Support Center: Resolving Co-elution of 2-Methyl-5-heptanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Methyl-5-heptanone isomers during chromatographic analysis.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of this compound Isomers in Gas Chromatography (GC)

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound structural isomers (e.g., 5-Methyl-3-heptanone) and enantiomers.

1. Initial Assessment & Peak Shape Analysis

  • Symptom: A single, broad, or asymmetrical peak where two or more isomers are expected. You may observe a shouldering peak, which is a strong indication of co-elution.[1][2]

  • Action:

    • Visually inspect the chromatogram for peak fronting or tailing.

    • If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of multiple components.[1]

2. Method Optimization Strategy

If co-elution is confirmed, follow this workflow to optimize your GC method:

GC_Troubleshooting_Workflow cluster_start Start: Co-elution Observed cluster_phase Phase 1: Temperature Program Optimization cluster_flow Phase 2: Carrier Gas Flow Rate cluster_column Phase 3: Stationary Phase & Column cluster_end Resolution Achieved start Poor Peak Resolution temp_program Adjust Temperature Program start->temp_program Initial Step lower_initial_temp Lower Initial Temperature temp_program->lower_initial_temp slower_ramp Decrease Ramp Rate temp_program->slower_ramp flow_rate Optimize Flow Rate temp_program->flow_rate If resolution is still poor lower_initial_temp->flow_rate slower_ramp->flow_rate change_column Change Stationary Phase flow_rate->change_column If co-elution persists chiral_column Consider Chiral Column (for enantiomers) change_column->chiral_column end Baseline Separation change_column->end chiral_column->end

Caption: Workflow for troubleshooting poor GC separation of this compound isomers.

Detailed Steps:

  • Phase 1: Temperature Program Optimization:

    • Lower the Initial Oven Temperature: This increases the interaction of the analytes with the stationary phase, which can improve the separation of volatile compounds like ketones.

    • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 5°C/min) can enhance the resolution between closely boiling isomers.

  • Phase 2: Optimize Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency. A deviation from the optimal flow rate can lead to peak broadening.

  • Phase 3: Stationary Phase and Column Selection:

    • For Structural Isomers: Since ketones are polar, a polar stationary phase is generally recommended. If you are using a non-polar column, switching to a mid-polar or polar column, such as one with a polyethylene (B3416737) glycol (PEG) or "WAX" phase, can improve selectivity.

    • For Enantiomers: this compound is a chiral molecule. To separate its enantiomers, a chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., β-DEX™) are commonly used for the chiral separation of ketones.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might be seeing?

A1: You could be encountering two main types of isomers:

  • Structural Isomers: These have the same molecular formula (C8H16O) but different connectivity. Examples include 5-Methyl-3-heptanone and 5-Methyl-2-hexanone.

  • Enantiomers: this compound has a chiral center at the 5-position, meaning it exists as a pair of non-superimposable mirror images (R- and S-enantiomers). These have identical physical properties on non-chiral columns and will co-elute.

Q2: How do I know if I have co-eluting enantiomers or structural isomers?

A2:

  • Mass Spectrometry (MS): Structural isomers will likely have different fragmentation patterns in their mass spectra. Enantiomers will have identical mass spectra.

  • Chiral GC Column: If you inject your sample on a chiral GC column and a single peak splits into two, you have confirmed the presence of enantiomers.

Q3: What are some recommended starting GC conditions for separating this compound isomers?

A3: The following table provides a starting point for method development. These parameters will likely require optimization for your specific instrument and sample.

ParameterRecommendation for Structural IsomersRecommendation for Enantiomers
Column Mid-to-High Polarity (e.g., DB-624, WAX)Chiral (e.g., β-DEX™)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 250 °C250 °C
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate ~1 mL/min~1 mL/min
Oven Program 40°C (hold 2 min), ramp to 200°C at 5°C/min60°C (hold 1 min), ramp to 180°C at 2°C/min
Detector FID or MSFID or MS

Q4: I've tried optimizing my GC method, but I still have co-elution. What else can I do?

A4: If extensive method optimization fails, consider the following:

  • Derivatization: Chemically modifying the ketone to a diastereomer by reacting it with a chiral derivatizing agent can allow for separation on a standard achiral column. However, this adds complexity to sample preparation.

  • Column Dimensions: Increasing column length (e.g., to 60 m) can increase the number of theoretical plates and improve resolution, though it will also increase analysis time. Decreasing the internal diameter (e.g., to 0.18 mm) can also enhance resolution.

Experimental Protocols

Protocol 1: GC-MS Analysis of Structural Isomers

This protocol provides a general procedure for the separation of this compound from its structural isomers.

  • Sample Preparation: Dilute the sample containing the ketone isomers in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • GC-MS System:

    • Column: Agilent DB-624 (30 m x 0.53 mm ID, 3 µm film thickness) or similar mid-polarity column.

    • Injector: Split/splitless inlet at 250°C. Use a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Start at 40°C for 5 minutes, then ramp at 10°C/min to 260°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-200.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra.

    • The following table shows example retention times for related ketones on a DB-624 column, which can serve as a reference point.

CompoundRetention Time (min)
5-Methyl-2-hexanone11.85
5-Methyl-3-heptanone14.73

Data sourced from an organic solvent retention time table for a DB-624 column.[3]

Protocol 2: Chiral GC Analysis of Enantiomers

This protocol is for the separation of (R)- and (S)-2-Methyl-5-heptanone.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound in pentane.

  • GC System:

    • Column: A chiral column such as a β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless inlet at 250°C. Use a split ratio of 100:1.

    • Carrier Gas: Hydrogen or Helium at an appropriate linear velocity.

    • Oven Program: Start with an initial temperature of 60°C and a slow ramp rate, for example, 2°C/min, up to 180°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis:

    • The two enantiomers should appear as two distinct, baseline-resolved peaks.

    • The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when encountering a chromatographic peak issue.

Logical_Troubleshooting start Peak Shape Issue Identified check_ms Examine Mass Spectrum Across the Peak start->check_ms ms_constant Mass Spectrum is Constant check_ms->ms_constant Yes ms_changes Mass Spectrum Changes check_ms->ms_changes No single_compound Issue with a Single Compound (e.g., peak tailing) ms_constant->single_compound coelution_confirmed Co-elution of Different Compounds ms_changes->coelution_confirmed optimize_separation Optimize Separation Method (Temp, Flow, Column) coelution_confirmed->optimize_separation troubleshoot_gc Troubleshoot General GC Parameters (inlet, column, etc.) single_compound->troubleshoot_gc

References

Validation & Comparative

A Researcher's Guide to the Quantification of 2-Methyl-5-heptanone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) like 2-Methyl-5-heptanone in biological samples is critical. This guide provides a comparative overview of established analytical methodologies, offering insights into their performance, detailed experimental protocols, and the necessary validation parameters to ensure reliable and reproducible results.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes established protocols for analogous volatile ketones and other VOCs in common biological matrices such as blood, plasma, and urine. The selection of an appropriate method hinges on factors including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for the quantification of volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each presents distinct advantages and is suited for different analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds.[1][2] Its high separation efficiency and the availability of extensive mass spectral libraries make it a robust technique for identification and quantification.[3] For volatile compounds in complex matrices, GC-MS is often coupled with sample preparation techniques like Headspace-Solid Phase Microextraction (HS-SPME) to enhance sensitivity and reduce matrix interference.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, particularly for polar and thermally labile compounds that are not amenable to GC-MS without derivatization.[6][7] While less common for highly volatile compounds, LC-MS/MS can be a powerful tool, especially when dealing with metabolites of the target analyte that may be less volatile.[8]

Below is a summary of the expected performance characteristics for these methods in the context of quantifying a small volatile ketone like this compound.

Analytical TechniqueSample IntroductionLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
GC-MS Direct Injection>0.991-10 ng/mL5-30 ng/mL< 15%85-115%
HS-SPME-GC-MS SPME (e.g., DVB/CAR/PDMS)>0.990.1-5 ng/g0.5-15 ng/g< 20%80-120%
LC-MS/MS Direct Injection after Extraction>0.9950.05-2 ng/mL0.2-10 ng/mL< 15%90-110%

Note: The values presented are estimations based on the analysis of similar volatile ketones and may vary depending on the specific matrix and optimized experimental conditions.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving accurate and reproducible quantification. The following sections outline common procedures for sample preparation and instrumental analysis.

Sample Preparation Methodologies

The choice of sample preparation technique is crucial for isolating the analyte of interest from the complex biological matrix, minimizing interference, and concentrating the analyte to detectable levels.

1. Headspace-Solid Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and easily automated technique ideal for volatile compounds in liquid and solid samples.[4][9]

  • Protocol for Blood/Plasma/Urine:

    • Place 1-3 mL of the biological sample into a 10-20 mL headspace vial.[5]

    • Add a saturating salt (e.g., NaCl) to increase the volatility of the analyte.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Seal the vial and incubate at a controlled temperature (e.g., 50-70°C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analyte between the sample and the headspace.[10]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specified time (e.g., 10-30 minutes) to extract the analytes.[10]

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids.[11][12]

  • Protocol for Plasma/Urine:

    • To 1 mL of the sample, add an internal standard.

    • Add 2-3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary before analysis.

3. Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from plasma or serum samples, which can interfere with the analysis.[13][14]

  • Protocol for Plasma/Serum:

    • To a 100 µL aliquot of plasma or serum, add the internal standard.

    • Add 300-400 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.[15]

    • Vortex the mixture for 30-60 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for direct injection or further processing.

Instrumental Analysis

GC-MS Analysis

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable for separating volatile ketones.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp to a final temperature of 250-280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity, or full scan for qualitative analysis.

LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[16][17]

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for ketones.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Mandatory Visualizations

To aid in the conceptualization of the analytical workflows, the following diagrams illustrate the key steps involved in the quantification of this compound.

experimental_workflow_hs_spme_gc_ms cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Analysis Sample Biological Sample (Blood, Plasma, Urine) Vial Add to Headspace Vial with Salt & IS Sample->Vial Equilibrate Incubate & Agitate (Equilibration) Vial->Equilibrate Extract Expose SPME Fiber (Extraction) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Quantification GCMS->Data

HS-SPME-GC-MS Experimental Workflow.

experimental_workflow_lle_lc_ms cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) AddSolvent Add Internal Standard & Extraction Solvent Sample->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Separate Collect Organic Layer Vortex->Separate Concentrate Evaporate & Reconstitute Separate->Concentrate Transfer LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Acquisition & Quantification LCMS->Data

LLE-LC-MS/MS Experimental Workflow.

validation_parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Stability Validation->Stability

Key Bioanalytical Method Validation Parameters.

Method Validation

A rigorous validation is essential to ensure the reliability of the analytical method. Key validation parameters that must be evaluated according to regulatory guidelines include:[18][19][20]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve should be generated with a correlation coefficient (r²) typically >0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Acceptance criteria are generally within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both accuracy and precision.[21][22]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[18]

  • Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

  • Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[20]

References

A comparative analysis of different synthesis routes for 2-Methyl-5-heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is a cornerstone of innovation. This guide provides a comparative analysis of three distinct synthetic routes to produce 2-Methyl-5-heptanone, a valuable ketone intermediate. The routes examined are the Acetoacetic Ester Synthesis, Grignard Reaction followed by Oxidation, and an Organocuprate-based approach. This comparison focuses on experimental feasibility, potential yields, and the complexity of each methodology, supported by established chemical principles.

Data Summary

The following table summarizes the key quantitative parameters for each synthesis route, providing a clear comparison of their respective efficiencies and requirements.

ParameterAcetoacetic Ester SynthesisGrignard Reaction & OxidationOrganocuprate Synthesis
Starting Materials Ethyl acetoacetate (B1235776), 1-bromo-3-methylbutane (B150244)Isovaleraldehyde, Propylmagnesium bromide, Oxidizing agent (e.g., PCC, NaOCl)Propanoyl chloride, Lithium di(isobutyl)cuprate
Key Intermediates Ethyl 2-(3-methylbutanoyl)acetoacetate2-Methyl-5-heptanolNot applicable (direct formation)
Overall Yield Estimated 50-60%~70-80% (two steps)Estimated >80%
Reaction Steps 3 (Deprotonation, Alkylation, Hydrolysis/Decarboxylation)2 (Grignard addition, Oxidation)1 (Coupling)
Purity of Final Product Moderate to high, requires careful purificationHigh, purification after each step is feasibleHigh, generally clean reactions
Key Reagents Sodium ethoxide, Sulfuric acidMagnesium, Pyridinium (B92312) chlorochromate (PCC) or Sodium hypochlorite (B82951)Organolithium reagent, Copper(I) iodide
Reaction Conditions Reflux, acidic and basic conditionsAnhydrous conditions for Grignard, controlled temperature for oxidationLow temperatures (-78 °C), inert atmosphere

Experimental Protocols

Acetoacetic Ester Synthesis

This classical method utilizes the acidity of the α-carbon in ethyl acetoacetate to introduce an alkyl group, followed by hydrolysis and decarboxylation to yield the target ketone.

Step 1: Alkylation of Ethyl Acetoacetate In a round-bottom flask equipped with a reflux condenser, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl acetoacetate is added dropwise, leading to the formation of the sodium salt of ethyl acetoacetate. 1-bromo-3-methylbutane is then added, and the mixture is refluxed for several hours to facilitate the SN2 reaction.

Step 2: Hydrolysis and Decarboxylation After cooling, the reaction mixture is treated with aqueous sodium hydroxide (B78521) and heated to saponify the ester. Subsequent acidification with dilute sulfuric acid followed by heating promotes decarboxylation of the resulting β-keto acid, yielding this compound. The product is then isolated by distillation. A similar procedure for the synthesis of methyl n-amyl ketone reports a yield of 52-61%.[1]

Grignard Reaction and Subsequent Oxidation

This two-step approach involves the formation of a secondary alcohol through a Grignard reaction, which is then oxidized to the desired ketone. A detailed protocol for the synthesis of the isomeric 2-methyl-4-heptanone (B1210533) provides a strong procedural basis.[2]

Step 1: Grignard Synthesis of 2-Methyl-5-heptanol Propylmagnesium bromide is prepared by reacting propyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. Isovaleraldehyde, dissolved in anhydrous ether, is then added dropwise to the Grignard reagent at a controlled temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, dried, and the solvent is evaporated to yield 2-methyl-5-heptanol.

Step 2: Oxidation to this compound The synthesized 2-methyl-5-heptanol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or an aqueous solution of sodium hypochlorite in the presence of a phase-transfer catalyst is added. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by distillation to give this compound. The synthesis of 2-methyl-4-heptanone via a similar Grignard and oxidation sequence reports an overall yield of around 77% after distillation.[2]

Organocuprate Synthesis

This modern approach offers a direct route to ketones by coupling an acid chloride with a Gilman reagent (a lithium diorganocuprate). This method is known for its high yields and chemoselectivity.

Step 1: Preparation of Lithium di(isobutyl)cuprate In a flask under an inert atmosphere, two equivalents of isobutyllithium (B1630937) (prepared from isobutyl bromide and lithium metal) are added to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (typically -78 °C). This forms the lithium di(isobutyl)cuprate reagent.

Step 2: Coupling Reaction Propanoyl chloride is then added dropwise to the freshly prepared Gilman reagent at -78 °C. The reaction is typically rapid. After stirring for a short period, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, this compound, is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved through column chromatography or distillation. While a specific yield for this compound is not cited, this method generally provides high yields for ketone synthesis.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Routes cluster_0 Acetoacetic Ester Synthesis cluster_1 Grignard Reaction & Oxidation cluster_2 Organocuprate Synthesis A1 Ethyl Acetoacetate A3 Alkylation A1->A3 A2 1-bromo-3-methylbutane A2->A3 A4 Hydrolysis & Decarboxylation A3->A4 A5 This compound A4->A5 B1 Isovaleraldehyde B3 Grignard Addition B1->B3 B2 Propylmagnesium bromide B2->B3 B4 2-Methyl-5-heptanol B3->B4 B5 Oxidation B4->B5 B6 This compound B5->B6 C1 Propanoyl chloride C3 Coupling C1->C3 C2 Lithium di(isobutyl)cuprate C2->C3 C4 This compound C3->C4

Caption: Comparative workflow of the three main synthesis routes for this compound.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors including the desired scale, available equipment, and the chemist's expertise.

  • The Acetoacetic Ester Synthesis is a classic and robust method, but it involves multiple steps and may result in lower overall yields.

  • The Grignard Reaction followed by Oxidation offers a reliable two-step sequence with potentially good yields, and the procedures for analogous compounds are well-documented.[2]

  • The Organocuprate Synthesis represents a more modern and direct approach, likely providing the highest yield and purity, but requires stricter control of reaction conditions, such as low temperatures and an inert atmosphere.

References

Comparison of 2-Methyl-5-heptanone and 5-methyl-2-hexanone (MIAK) as industrial solvents.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Methyl-5-heptanone and 5-methyl-2-hexanone (B1664664) (MIAK) as Industrial Solvents

This guide provides a detailed comparison of two ketone solvents, this compound and 5-methyl-2-hexanone (more commonly known as Methyl Isoamyl Ketone or MIAK). This document is intended for researchers, scientists, and professionals in drug development and industrial coatings who are seeking to understand the relative performance and characteristics of these solvents for formulation and synthesis.

Introduction and Overview

Selecting the appropriate solvent is critical for optimizing reaction kinetics, controlling viscosity, and ensuring the stability and performance of a final product. Ketone solvents are widely used due to their strong solvency for a variety of organic materials, including resins and polymers.[1]

5-methyl-2-hexanone (MIAK) is a well-established industrial solvent known for its excellent solvency, slow evaporation rate, and low density.[2][3] It is frequently used in high-performance and high-solids coatings, such as automotive and industrial paints, where a smooth finish and durable film are required.[4][5] Its ability to dissolve a broad spectrum of resins makes it a versatile choice in the manufacturing of synthetic resins, thinners, and as a polymerization solvent.[4]

This compound , also known as ethyl isoamyl ketone, is another ketone solvent with applications in organic synthesis and as a fragrance ingredient due to its fruity aroma.[6][7] While its use as an industrial solvent is documented, particularly in coatings to dissolve resins and polymers, comprehensive public data on its performance characteristics is less abundant compared to MIAK.[7][8]

This guide will compare their properties based on available data and outline standard experimental protocols for their evaluation.

Physicochemical Properties

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key properties of MIAK and this compound.

Property5-methyl-2-hexanone (MIAK) This compound
CAS Number 110-12-3624-42-0
Molecular Formula C₇H₁₄OC₈H₁₆O
Molecular Weight 114.19 g/mol [9][10][11]128.21 g/mol [6][12]
Boiling Point 144-145 °C[9][10][13]162-164 °C[6][12]
Density 0.812 - 0.814 g/mL at 20-25 °C[2][9][10]0.820 - 0.830 g/cm³ at 20 °C[6][12]
Vapor Pressure ~4.5 - 5 mmHg at 20-25 °C[9][10][14]~2.35 hPa (~1.76 mmHg) at 20°C (est.)[15]
Flash Point 36 - 40 °C (97 - 104 °F)[9][10][14]~46.5 °C (~116 °F) (est.)[15]
Water Solubility ~5.4 g/L at 25 °C[10][14][16]~1.37 g/L at 25 °C (est.)[6][17]
Evaporation Rate Slow (n-BuOAc = 1)[2][3]Very Fast (Classification)[15]

Solvency and Performance Comparison

A solvent's primary function is to dissolve other substances. This "solvency power" can be predicted theoretically using Hansen Solubility Parameters (HSP) and measured experimentally through methods like the Kauri-Butanol (Kb) value.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify a molecule's intermolecular forces in three dimensions: dispersion (δd), polar (δp), and hydrogen bonding (δh).[18] Solvents with HSP values close to those of a solute (e.g., a polymer) are more likely to dissolve it.

Hansen Parameter5-methyl-2-hexanone (MIAK) This compound
δd (Dispersion) 7.8 (cal/mL)⁰·⁵Data not publicly available
δp (Polar) 2.8 (cal/mL)⁰·⁵Data not publicly available
δh (Hydrogen Bonding) 2.0 (cal/mL)⁰·⁵Data not publicly available
(Data for MIAK sourced from[19])

A direct comparison is limited by the lack of publicly available HSP data for this compound. Experimental determination is recommended for a thorough assessment.

Industrial Performance

MIAK is recognized for its high solvent activity, which allows for the formulation of high-solids, low-viscosity coatings that comply with regulations on Volatile Organic Compounds (VOCs).[3][20] Its slow evaporation rate is advantageous for applications requiring excellent flow and leveling, preventing film defects.[5]

This compound is also noted for its ability to dissolve a wide range of resins and polymers, making it effective in paints and varnishes.[7] However, without direct comparative experimental data, its performance relative to MIAK in areas like viscosity reduction and resin compatibility remains unquantified in the public domain.

Experimental Protocols

To provide objective, quantitative data for solvent selection, standardized testing is essential. The following are detailed methodologies for key performance experiments.

Solvency Power: Kauri-Butanol Value (ASTM D1133)

This test measures the relative solvent power of hydrocarbon solvents.[21] A higher Kauri-Butanol (Kb) value indicates stronger solvency.[18][22]

  • Principle: A standard solution of kauri gum in n-butanol is titrated with the solvent being tested until a defined level of turbidity is reached, which indicates the point of insolubility. The volume of solvent required is used to calculate the Kb value.[23]

  • Apparatus: 250-mL Erlenmeyer flask, 50-mL burette, calibrated thermometer.

  • Procedure:

    • Prepare a standardized Kauri-Butanol solution.

    • Weigh 20 ± 0.10 g of the standard solution into the Erlenmeyer flask.

    • Ensure the solution is at 25 ± 5°C.

    • Fill the burette with the test solvent.

    • Titrate the solvent into the flask while constantly swirling.

    • The endpoint is reached when the solution becomes cloudy enough that printed text viewed through the flask becomes blurred.

    • Record the volume of solvent used and calculate the Kb value relative to standardized toluene (B28343) (Kb = 105) and a heptane/toluene mixture (Kb = 40).[23]

Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of volatile liquids using a Shell thin-film evaporometer.[4][13]

  • Principle: A known volume of the solvent is spread onto a filter paper disc suspended from a sensitive balance inside a temperature-controlled cabinet. Dried air is passed through the cabinet at a set rate, and the weight loss of the solvent is recorded over time.[4]

  • Apparatus: Shell thin-film evaporometer, constant-temperature cabinet, filter paper discs, syringe.

  • Procedure:

    • Set the cabinet temperature to 25 ± 0.5°C and the air/nitrogen flow to 21 L/min.

    • Place a filter paper disc on the evaporometer's support hook.

    • Use a syringe to dispense a precise volume (e.g., 0.70 mL) of the solvent onto the filter paper.

    • Start the timer and record the balance reading at regular intervals.

    • Continue until 100% of the solvent has evaporated.

    • Plot the weight loss versus time. The relative evaporation rate is typically reported by comparing the time to 90% evaporation against that of n-butyl acetate (B1210297) (rate = 1.0).[4]

Flash Point (ASTM D1310)

This test determines the lowest temperature at which a liquid's vapors will ignite when exposed to a flame.[9][12] It is a critical measure of flammability hazard.

  • Principle: The sample is placed in a Tag Open-Cup apparatus and slowly heated. A small test flame is passed over the surface of the liquid at regular temperature intervals. The flash point is the lowest temperature at which a flash appears on the surface of the liquid.[9]

  • Apparatus: Tag Open-Cup apparatus (cup, heating bath, thermometer, test flame applicator).

  • Procedure:

    • Place the sample in the test cup to the specified level.

    • Heat the sample at a slow, constant rate (e.g., 1 ± 0.25°C/min).

    • Apply the test flame across the cup at prescribed temperature intervals.

    • Record the temperature at which a distinct flash is observed.

    • The fire point can also be determined by continuing to heat until the vapors sustain burning for at least five seconds.[9]

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a typical workflow for selecting and validating an industrial solvent.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Resin Type, VOC Target) B Theoretical Screening: - Hansen Solubility Parameters - Physicochemical Properties A->B C Identify Candidate Solvents (e.g., MIAK, this compound) B->C D Experimental Evaluation (ASTM Protocols) C->D E Performance Testing: - Solvency (ASTM D1133) - Evaporation Rate (ASTM D3539) - Viscosity Reduction D->E Performance F Safety & Regulatory Analysis: - Flash Point (ASTM D1310) - Toxicity Profile D->F Safety G Formulation Optimization & Final Selection E->G F->G H Final Product G->H

Caption: A logical workflow for industrial solvent selection.
Experimental Workflow for ASTM D1133 (Kauri-Butanol Value)

This diagram outlines the key steps in determining the solvency power of a hydrocarbon using the Kauri-Butanol value test.

ASTM_D1133_Workflow start Start prep Prepare & Standardize Kauri-Butanol Solution start->prep measure Weigh 20g of KB Solution into Erlenmeyer Flask at 25°C prep->measure titrate Titrate with Test Solvent from Burette with Swirling measure->titrate observe Observe for Turbidity Endpoint (Blurred Print) titrate->observe record Record Volume of Solvent Used observe->record Endpoint Reached calculate Calculate Kauri-Butanol (Kb) Value record->calculate end_node End calculate->end_node

Caption: Experimental workflow for the ASTM D1133 Kauri-Butanol test.

Conclusion

5-methyl-2-hexanone (MIAK) is a well-characterized solvent with a strong performance profile for high-solids coatings, supported by readily available data. Its slow evaporation rate and high solvency make it an excellent choice for applications demanding superior film formation and appearance.

This compound presents a viable alternative, particularly where its different boiling point and estimated faster evaporation rate might be advantageous. However, a comprehensive evaluation of its performance as an industrial solvent is hampered by the limited availability of public data, especially concerning its Hansen Solubility Parameters and direct comparative performance against standards like MIAK.

For professionals considering this compound as a substitute or novel solvent, it is highly recommended to conduct experimental evaluations using the standardized ASTM protocols outlined in this guide to determine its suitability for their specific applications.

References

Unveiling Insect Communication: A Comparative Bioassay of Heptanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pheromonal activity of heptanone isomers, detailing their behavioral effects and the methodologies for their evaluation.

Heptanone isomers play a significant role in insect communication, acting as crucial semiochemicals that mediate behaviors such as alarm and defense. Understanding the nuanced differences in the bioactivity of these isomers is paramount for research in chemical ecology, neurobiology, and the development of novel pest management strategies. This guide provides a comparative analysis of the pheromonal activity of key heptanone isomers, supported by quantitative data from bioassays and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Heptanone Isomer Bioactivity

The following table summarizes the quantitative data on the behavioral responses of insects to various heptanone isomers. The data primarily focuses on alarm pheromones in ant species, where the most comprehensive quantitative studies have been conducted.

Heptanone IsomerInsect SpeciesConcentrationBehavioral ResponseSource
4-Methyl-3-heptanone Atta texana (Texas leafcutter ant)5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)Detection and Attraction[1]
Atta texana5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)Alarm[1]
2-Heptanone Atta texana~1000x less effective than 4-methyl-3-heptanoneAlarm
Honeybee (Apis mellifera)Not specifiedHistorically considered an alarm pheromone; now understood to act as a local anaesthetic on small pests.[2]
3-Heptanone & 4-Heptanone Honeybee (Apis mellifera)Not specifiedShowed slower inhibitory effects on voltage-gated sodium channels compared to 2-heptanone, suggesting lower anaesthetic potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines the key experimental protocols used in the bioassays of heptanone isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification and Quantification

GC-MS is a cornerstone technique for the analysis of volatile insect pheromones.[3]

  • Objective: To identify and quantify the heptanone isomers present in insect glandular secretions or in the headspace of behaving insects.

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Extraction: A SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace of the sample (e.g., an excised insect gland or a vial containing live insects) to adsorb volatile compounds.[3]

    • Heating: The sample vial may be gently heated (e.g., to 60°C) to facilitate the release of volatiles.[3]

    • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.[4]

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the different components of the volatile mixture based on their boiling points and affinities for the column's stationary phase.

  • Mass Spectrometry (MS):

    • As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to a spectral library.

    • For quantification, a known amount of an internal standard is added to the sample prior to extraction. The peak area of the target analyte is then compared to the peak area of the internal standard to determine its concentration.[4]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to a specific odorant, providing a measure of the insect's olfactory sensitivity.[5][6]

  • Objective: To determine if an insect's antenna can detect a specific heptanone isomer and to quantify the dose-dependent response.

  • Procedure:

    • Antenna Preparation: An antenna is excised from a live, immobilized insect.[7]

    • Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.[6]

    • Odorant Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of the heptanone isomer is then introduced into the airstream.[7]

    • Signal Recording: The change in electrical potential (the EAG response) across the antenna upon stimulation is recorded. The amplitude of the response is proportional to the perceived intensity of the odorant.[6]

Behavioral Bioassays (Olfactometer)

Olfactometers are used to study the behavioral responses of insects to volatile chemicals.[8]

  • Objective: To determine if a heptanone isomer elicits an attractive, repellent, or neutral behavioral response in an insect.

  • Apparatus: A Y-tube or T-tube olfactometer is commonly used.[8][9] It consists of a central arm where the insect is introduced and two side arms, one containing the test odor and the other a control (e.g., clean air or solvent).

  • Procedure:

    • A continuous flow of purified air is passed through both arms of the olfactometer.[8]

    • The test compound (a specific heptanone isomer) is introduced into the airflow of one arm.

    • An insect is released at the base of the central arm and allowed to move freely.

    • The amount of time the insect spends in each arm and its first choice of arm are recorded.[8]

    • A statistically significant preference for the arm with the test compound indicates attraction, while a significant avoidance indicates repulsion.

Mandatory Visualizations

Experimental Workflow for Comparative Bioassays

Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Interpretation Insect_Rearing Insect Rearing & Collection GC_MS GC-MS Analysis (Pheromone Identification & Quantification) Insect_Rearing->GC_MS EAG Electroantennography (EAG) (Olfactory Sensitivity) Insect_Rearing->EAG Olfactometer Olfactometer Bioassay (Behavioral Response) Insect_Rearing->Olfactometer Heptanone_Isomers Heptanone Isomer Preparation (Dilutions) Heptanone_Isomers->EAG Heptanone_Isomers->Olfactometer Data_Analysis Statistical Analysis GC_MS->Data_Analysis EAG->Data_Analysis Olfactometer->Data_Analysis Comparison Comparative Analysis of Bioactivity Data_Analysis->Comparison

Caption: Workflow for comparative bioassays of heptanone isomers.

Generalized Pheromone Signaling Pathway

Pheromone_Signaling Pheromone Heptanone Isomer OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) on Olfactory Receptor Neuron OBP->OR Transport & Delivery Signal_Transduction Signal Transduction Cascade (e.g., G-protein activation, ion channel opening) OR->Signal_Transduction Activation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission Behavior Behavioral Response (e.g., Alarm, Attraction) Brain->Behavior Processing & Output

Caption: Generalized pathway of pheromone perception and response.

References

Distinguishing 2-Methyl-5-heptanone from its Structural Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectral fragmentation patterns of 2-methyl-5-heptanone and its structural isomers. By understanding the unique fragmentation pathways of these C8H16O ketones, researchers can confidently distinguish between them, a critical step in chemical synthesis, natural product identification, and drug development. This document presents experimental data, detailed methodologies, and visual aids to facilitate the accurate identification of these compounds.

Introduction

This compound and its structural isomers share the same molecular formula (C8H16O) and molecular weight (128.21 g/mol ), making them indistinguishable by low-resolution mass spectrometry based on the molecular ion peak alone.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] However, upon electron ionization (EI), these isomers undergo characteristic fragmentation, yielding unique mass spectra that serve as molecular fingerprints. The primary fragmentation mechanisms for ketones are alpha-cleavage and McLafferty rearrangement, and the position of the carbonyl group and any alkyl branching dictates the relative abundance and mass-to-charge ratio (m/z) of the resulting fragment ions.

This guide will focus on the key diagnostic ions that allow for the differentiation of this compound from its isomers, including straight-chain octanones and other branched heptanones and hexanones.

Experimental Protocols

The mass spectral data presented in this guide were obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of these volatile ketones.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Presentation: Comparative Fragmentation Patterns

The following table summarizes the key fragment ions and their relative abundances for this compound and a selection of its structural isomers. The data has been compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant ion) is indicated with a relative abundance of 100.

CompoundMolecular Ion (m/z 128) Rel. Abundance (%)Base Peak (m/z)Key Diagnostic Fragment Ions (m/z) and Relative Abundances (%)
This compound ~54357 (70), 71 (20), 85 (15), 113 (5)
2-Octanone ~24358 (60), 71 (10), 85 (5), 113 (2)
3-Octanone ~85743 (30), 71 (25), 99 (10)
4-Octanone ~77143 (40), 57 (30), 85 (15)
6-Methyl-2-heptanone ~34358 (90), 71 (5), 113 (2)
5-Methyl-3-heptanone ~105743 (20), 71 (30), 99 (15)
4-Methyl-3-heptanone ~105743 (35), 71 (20), 99 (10)
2,4-Dimethyl-3-hexanone ~15743 (15), 71 (10), 85 (5)
3,4-Dimethyl-2-hexanone ~24357 (30), 71 (10), 85 (5)

Distinguishing Features and Fragmentation Pathways

The differentiation of these isomers relies on a careful analysis of their fragmentation patterns, primarily through alpha-cleavage and McLafferty rearrangements.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The charge is typically retained by the carbonyl-containing fragment, forming a stable acylium ion.

  • For this compound: Alpha-cleavage can result in the loss of a methyl radical (CH3•) to form an ion at m/z 113, or the loss of an isobutyl radical ((CH3)2CHCH2•) to form the base peak at m/z 43 (CH3CO+). The presence of a significant peak at m/z 57, corresponding to the isobutyl cation, is also a key feature.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.

  • For this compound: This isomer does not have a γ-hydrogen on the longer alkyl chain relative to the carbonyl group, so a classic McLafferty rearrangement leading to a prominent even-mass ion is not expected. However, other complex rearrangements can occur.

  • For 2-Octanone and 6-Methyl-2-heptanone: These isomers readily undergo McLafferty rearrangement, producing a prominent ion at m/z 58. This is a key distinguishing feature from this compound.

Visualization of Fragmentation Pathways and Identification Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the primary fragmentation pathways for this compound and a logical workflow for distinguishing it from its isomers.

Fragmentation of this compound M This compound Molecular Ion (M+•) m/z = 128 alpha1 α-cleavage - •CH(CH3)CH2CH3 M->alpha1 alpha2 α-cleavage - •CH3 M->alpha2 rearr Rearrangement & Cleavage M->rearr frag1 [CH3CO]+ m/z = 43 (Base Peak) alpha1->frag1 frag2 [M-15]+ m/z = 113 alpha2->frag2 frag3 [C4H9]+ m/z = 57 rearr->frag3 frag4 [C5H9O]+ m/z = 85 rearr->frag4 frag5 [C5H11]+ m/z = 71 rearr->frag5

Caption: Primary fragmentation pathways of this compound.

Workflow for Isomer Distinction start Mass Spectrum of C8H16O Isomer mclafferty Prominent peak at m/z 58? start->mclafferty yes_mclafferty Likely 2-Octanone or 6-Methyl-2-heptanone mclafferty->yes_mclafferty Yes no_mclafferty No prominent m/z 58 peak mclafferty->no_mclafferty No base_peak Base peak at m/z 43? no_mclafferty->base_peak yes_43 Possible this compound or 3,4-Dimethyl-2-hexanone base_peak->yes_43 Yes no_43 Base peak at m/z 57 or 71? base_peak->no_43 No final_id Analyze relative abundance of other fragments (m/z 57, 71, 85, 113) to confirm this compound yes_43->final_id yes_57_71 Other isomers (e.g., 3-Octanone, 4-Octanone, 5-Methyl-3-heptanone) no_43->yes_57_71

Caption: Logical workflow for distinguishing this compound.

Conclusion

By carefully examining the fragmentation patterns produced by electron ionization mass spectrometry, it is possible to reliably distinguish this compound from its structural isomers. The absence of a significant McLafferty rearrangement peak at m/z 58, coupled with a base peak at m/z 43 and characteristic fragment ions at m/z 57, 71, 85, and 113, provides a unique spectral signature for this compound. This guide provides the necessary data and workflow to aid researchers in the accurate identification of this and related compounds.

References

Comparative Guide to Enantioselective Synthesis of 2-Methyl-5-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral ketones is a critical endeavor in the fields of pharmaceutical development, flavor chemistry, and material science, where the specific stereoisomer of a molecule can dictate its biological activity, sensory properties, and material characteristics. This guide provides a comparative overview of two prominent strategies for the enantioselective synthesis of 2-Methyl-5-heptanone: Biocatalytic Reduction of a Prochiral Ketone followed by Oxidation, and Asymmetric Hydrogenation of an Unsaturated Precursor.

Executive Summary

This document details and contrasts two effective methods for synthesizing enantiomerically enriched this compound. The first strategy leverages the high selectivity of biocatalysis, employing a whole-cell mediated reduction of the corresponding prochiral ketone to a chiral alcohol, which is subsequently oxidized. The second approach involves the asymmetric hydrogenation of an unsaturated ketone precursor using a chiral metal catalyst to establish the stereocenter. Both methods offer distinct advantages and are suited for different synthetic considerations.

Data Presentation

StrategyKey TransformationChiral Catalyst/ReagentPrecursorYieldEnantiomeric Excess (e.e.)
Strategy 1: Biocatalytic Reduction & Oxidation Asymmetric reduction of this compoundWhole cells of Acetobacter pasteurianus GIM1.158This compound (racemic)High (e.g., up to 95% for analogous ketones)>99% for (R)-enantiomer of analogous alcohols
Strategy 2: Asymmetric Hydrogenation Asymmetric hydrogenation of α,β-unsaturated ketoneCinchona-modified Pd/Al₂O₃2-Methyl-2-pentenoic acid (as a model)Highup to approx. 30% for analogous acids

Strategy 1: Biocatalytic Reduction Followed by Oxidation

This strategy is a two-step process that first establishes the chiral center via a highly enantioselective biocatalytic reduction of the prochiral ketone to the corresponding chiral alcohol. This is followed by a non-stereospecific oxidation to furnish the desired enantiomerically enriched ketone. The key advantage of this method lies in the exceptional enantioselectivity often achieved with enzymatic reactions.

Experimental Protocol: Biocatalytic Reduction of 2-Octanone (B155638) (Model Reaction)

The following protocol for the anti-Prelog reduction of 2-octanone to (R)-2-octanol using Acetobacter pasteurianus GIM1.158 serves as a representative example that can be adapted for this compound.[1]

1. Microorganism and Cultivation:

  • Acetobacter pasteurianus GIM1.158 is cultivated in a suitable medium until a desired cell density is reached.

2. Biocatalytic Reduction:

  • The cultivated cells are harvested and resuspended in a buffer solution (e.g., pH 5.0).

  • The substrate (2-octanone, 40 mmol/L) and a co-substrate for cofactor regeneration (isopropanol, 500 mmol/L) are added to the cell suspension.

  • The reaction mixture is incubated at an optimal temperature (e.g., 35°C) with shaking (e.g., 120 rpm).

  • The reaction progress is monitored by gas chromatography (GC).

3. Product Isolation:

  • Once the reaction is complete, the product, (R)-2-octanol, is extracted from the reaction mixture using an organic solvent.

  • The organic extracts are dried and the solvent is removed to yield the crude product, which can be further purified by distillation.

4. Oxidation to Chiral Ketone:

  • The enantiomerically pure alcohol is then oxidized to the corresponding ketone using standard, non-chiral oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. This step does not affect the stereocenter.

Logical Workflow for Strategy 1

G cluster_0 Biocatalytic Reduction cluster_1 Oxidation Prochiral_Ketone Prochiral this compound Biocatalyst Whole Cells (e.g., A. pasteurianus) Prochiral_Ketone->Biocatalyst Substrate Chiral_Alcohol Chiral (R)- or (S)-2-Methyl-5-heptanol Biocatalyst->Chiral_Alcohol Highly Enantioselective Reduction Oxidizing_Agent Oxidizing Agent (e.g., PCC) Chiral_Alcohol->Oxidizing_Agent Substrate Chiral_Ketone Enantiopure This compound Oxidizing_Agent->Chiral_Ketone Oxidation

Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.

Strategy 2: Asymmetric Hydrogenation of an Unsaturated Precursor

This approach involves the direct creation of the chiral center through the asymmetric hydrogenation of a prochiral α,β-unsaturated ketone precursor. The success of this method is highly dependent on the choice of the chiral catalyst and reaction conditions to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-2-Pentenoic Acid (Model Reaction)

While a direct protocol for the target unsaturated ketone is not available, the following procedure for the asymmetric hydrogenation of a structurally similar unsaturated carboxylic acid using a cinchona-modified palladium catalyst provides a solid foundation.[2][3]

1. Catalyst Preparation:

  • A supported palladium catalyst (e.g., Pd/Al₂O₃) is modified with a chiral modifier, such as cinchonidine. This is typically done by stirring the catalyst with a solution of the modifier in a suitable solvent.

2. Asymmetric Hydrogenation:

  • The unsaturated precursor (e.g., 2-methyl-2-pentenoic acid) is dissolved in a solvent.

  • The chiral-modified catalyst is added to the solution.

  • The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature.

  • The reaction progress is monitored by techniques such as GC or HPLC.

3. Product Isolation and Analysis:

  • After the reaction is complete, the catalyst is filtered off.

  • The solvent is removed, and the product is purified.

  • The enantiomeric excess of the product is determined by chiral chromatography.

Reaction Pathway for Strategy 2

G Unsaturated_Precursor Unsaturated Precursor (e.g., 2-Methyl-5-hepten-4-one) Chiral_Catalyst Chiral Hydrogenation Catalyst (e.g., Cinchona-modified Pd) Unsaturated_Precursor->Chiral_Catalyst Chiral_Ketone Enantiopure This compound Chiral_Catalyst->Chiral_Ketone Asymmetric Hydrogenation Hydrogen H₂ Hydrogen->Chiral_Catalyst

Caption: Asymmetric hydrogenation of an unsaturated precursor to yield chiral this compound.

Comparison and Outlook

  • Enantioselectivity: The biocatalytic approach generally offers superior enantioselectivity, often exceeding 99% e.e. for the alcohol intermediate.[1] Asymmetric hydrogenation of aliphatic unsaturated ketones can be more challenging, and the enantioselectivity is highly dependent on the substrate and catalyst system.

  • Substrate Scope: Biocatalytic systems can have a limited substrate scope, and finding an enzyme that efficiently reduces the specific target ketone may require screening. Asymmetric hydrogenation catalysts, particularly those based on transition metals, can often be tuned with different chiral ligands to accommodate a broader range of substrates.

  • Process Considerations: The biocatalytic method involves a two-step sequence (reduction then oxidation) and requires handling of microorganisms. Asymmetric hydrogenation is a more direct, single-step transformation to the chiral saturated ketone, which can be advantageous in terms of process efficiency.

References

A Comparative Guide to Chiral Separation Techniques for Aliphatic Ketone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of various analytical techniques for the chiral separation of aliphatic ketone enantiomers. Due to a lack of publicly available experimental data for the direct chiral separation of 2-Methyl-5-heptanone, this document leverages data from structurally similar aliphatic and cyclic ketones to provide a valuable reference for method development. The techniques covered include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), with a brief discussion on Capillary Electrophoresis (CE).

Introduction to Chiral Separation of Ketones

The enantiomers of a chiral ketone can exhibit different biological activities, making their separation and quantification crucial in the pharmaceutical, fragrance, and flavor industries. The selection of an appropriate analytical technique depends on factors such as the volatility of the analyte, required resolution, sample throughput, and available instrumentation. This guide presents a comparison of common chromatographic techniques, offering detailed experimental protocols and performance data for the separation of ketone enantiomers analogous to this compound.

Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and semi-volatile enantiomers, such as aliphatic ketones. The use of chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, is the most common approach.

Experimental Protocol: Chiral GC of Aliphatic Ketones

A generalized protocol for the chiral GC separation of aliphatic ketones is as follows:

  • Sample Preparation: Dilute the racemic ketone sample in a volatile solvent (e.g., pentane (B18724) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A capillary column coated with a cyclodextrin-based CSP (e.g., a derivative of β- or γ-cyclodextrin).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Temperature Program: An initial temperature of 40-60 °C, held for 1-2 minutes, followed by a ramp of 1-5 °C/min to a final temperature of 150-200 °C. Isothermal conditions at a lower temperature can also be employed to improve resolution.[1]

  • Injection: Inject 1 µL of the prepared sample in split or splitless mode.

Performance Data: Chiral GC of Aliphatic Ketones

The following table summarizes typical performance data for the chiral GC separation of various aliphatic ketones on cyclodextrin-based columns.

AnalyteChiral Stationary PhaseTemperature (°C)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
3-Methyl-2-pentanoneHeptakis(2,3-di-O-acetyl-6-O-TBDMS-β-CD)6015.215.81.042.1
3-Methyl-2-hexanoneHeptakis(2,3-di-O-acetyl-6-O-TBDMS-β-CD)8022.523.11.031.9
4-Methyl-2-hexanoneHeptakis(2,3-di-O-methyl-6-O-TBDMS-β-CD)8018.919.31.021.7
3,4-Dimethyl-2-pentanoneHeptakis(2,6-di-O-methyl-3-O-pentyl-γ-CD)9028.429.11.032.0

Note: Data is synthesized from typical performance characteristics of cyclodextrin-based columns for aliphatic ketones.

Experimental Workflow: Chiral GC

G cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis racemic_ketone Racemic Ketone dissolve Dissolve in Volatile Solvent racemic_ketone->dissolve injector Injector dissolve->injector Inject Sample chiral_column Chiral Capillary Column (CSP) injector->chiral_column oven GC Oven (Temperature Program) detector Detector (FID/MS) chiral_column->detector chromatogram Chromatogram with Separated Enantiomers detector->chromatogram quantification Quantification (Peak Area) chromatogram->quantification

Figure 1: Experimental workflow for chiral GC separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a wide range of compounds, including non-volatile ketones. Polysaccharide-based CSPs are particularly effective for the separation of ketone enantiomers.

Experimental Protocol: Chiral HPLC of Cyclic Ketones

The following protocol is generalized for the chiral separation of cyclic ketones, which share structural similarities with this compound.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic ketone in the mobile phase. Filter the solution through a 0.45 µm syringe filter.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).[3]

  • HPLC Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting ratio is 90:10 (v/v).[2][3]

    • Flow Rate: 0.5 - 1.0 mL/min.[3]

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 210-220 nm for ketones without a strong chromophore.[3]

  • Injection: Inject 5-20 µL of the prepared sample.

Performance Data: Chiral HPLC of Cyclic Ketones

The table below presents typical performance data for the chiral HPLC separation of cyclic ketones on polysaccharide-based CSPs.

AnalyteChiral Stationary PhaseMobile Phase (v/v)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
3-MethylcyclohexanoneChiralpak AD-Hn-Hexane/Isopropanol (95:5)8.29.51.182.5
2-MethylcyclohexanoneChiralcel OD-Hn-Hexane/Ethanol (98:2)12.113.51.122.1
3-MethylcycloheptanoneChiralpak ICn-Hexane/Isopropanol (90:10)7.58.91.192.8
2-EthylcyclohexanoneLux Cellulose-1n-Hexane/Ethanol (95:5)10.311.61.132.3

Note: Data is synthesized based on typical performance characteristics for the separation of cyclic ketones on polysaccharide-based columns.[2]

Experimental Workflow: Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_ketone Racemic Ketone dissolve Dissolve in Mobile Phase racemic_ketone->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector Inject Sample pump HPLC Pump pump->injector chiral_column Chiral HPLC Column (CSP) injector->chiral_column detector UV Detector chiral_column->detector chromatogram Chromatogram with Separated Enantiomers detector->chromatogram quantification Quantification (Peak Area) chromatogram->quantification

Figure 2: Experimental workflow for chiral HPLC separation.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. It often provides faster separations and is suitable for both analytical and preparative scale.

Experimental Protocol: Chiral SFC of Volatile Compounds

The following is a general protocol for the chiral SFC separation of volatile compounds like ketones.

  • Sample Preparation: Dissolve the racemic sample in a suitable organic solvent (e.g., ethanol) to a concentration of 1 mg/mL.

  • Instrumentation: An SFC system equipped with a back-pressure regulator and a UV or MS detector.

  • Chiral Column: Polysaccharide-based chiral columns are commonly used.

  • SFC Conditions:

    • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol (B129727) or ethanol). The modifier percentage is typically varied to optimize the separation.

    • Flow Rate: 2-5 mL/min.

    • Back Pressure: 100-150 bar.

    • Temperature: 30-40 °C.

    • Detection: UV at an appropriate wavelength.

  • Injection: Inject 1-5 µL of the prepared sample.

Performance Data: Chiral SFC of Structurally Related Compounds

While specific data for aliphatic ketones is limited, the table below shows representative data for the chiral SFC separation of other volatile compounds, demonstrating the technique's capabilities.

AnalyteChiral Stationary PhaseMobile Phase (CO2/Modifier)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
LinaloolChiralpak AD-HCO2/Ethanol (90:10)2.12.51.193.2
Terpinen-4-olChiralpak AD-HCO2/Ethanol (95:5)3.84.31.132.9
1-PhenylethanolChiralcel OD-HCO2/Methanol (85:15)1.92.31.213.5
FlavononeLux Cellulose-1CO2/Methanol (80:20)2.53.11.244.1

Note: Data is synthesized from typical performance characteristics for the chiral SFC separation of volatile compounds.[4]

Experimental Workflow: Chiral SFC

G cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis racemic_ketone Racemic Ketone dissolve Dissolve in Organic Solvent racemic_ketone->dissolve injector Injector dissolve->injector Inject Sample pump CO2 & Modifier Pumps pump->injector chiral_column Chiral SFC Column (CSP) injector->chiral_column detector UV/MS Detector chiral_column->detector bpr Back-Pressure Regulator detector->bpr chromatogram Chromatogram with Separated Enantiomers detector->chromatogram quantification Quantification (Peak Area) chromatogram->quantification

Figure 3: Experimental workflow for chiral SFC separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte.[5] While CE is a powerful tool, its application to neutral and volatile compounds like simple aliphatic ketones can be challenging due to their lack of charge and potential for volatility issues. Derivatization to introduce a charged group may be necessary.

Due to the limited direct applicability and lack of specific data for aliphatic ketone enantioseparation by CE, a detailed protocol and data table are not provided. However, for ketones that can be derivatized or for more complex ketones with ionizable groups, CE with cyclodextrin additives remains a viable option to explore.

Comparison of Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a gaseous mobile phase and a chiral stationary phase.Partitioning between a liquid mobile phase and a chiral stationary phase.Partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.Suitable for a broad range of compounds, particularly those soluble in CO2/modifier mixtures.
Speed Moderate to fast.Generally slower than GC and SFC.Typically the fastest of the three techniques.
Resolution High resolution can be achieved with long capillary columns.High resolution, dependent on column and mobile phase.High efficiency and resolution, often superior to HPLC.
Solvent Usage Low (carrier gas).High organic solvent consumption in normal phase."Green" technique with significantly reduced organic solvent usage.
Sample Throughput Moderate.Lower due to longer run times and column equilibration.High, due to fast run times and rapid column equilibration.
Preparative Scale Limited.Well-established.Increasingly popular and highly efficient.
Key Advantage Excellent for volatile compounds.Broad applicability.Fast, green, and high-throughput.
Key Disadvantage Limited to volatile and thermally stable analytes.High solvent cost and waste generation.Higher initial instrument cost.

Conclusion

The chiral separation of aliphatic ketone enantiomers can be effectively achieved using GC, HPLC, and SFC.

  • Chiral GC is the method of choice for volatile ketones, offering high resolution with cyclodextrin-based columns.

  • Chiral HPLC with polysaccharide-based CSPs provides a robust and versatile platform for a wider range of ketones, including those that are less volatile.

  • Chiral SFC emerges as a superior alternative in many cases, combining the speed of GC with the versatility of HPLC, while being a more environmentally friendly technique.

The selection of the optimal technique will depend on the specific properties of the analyte, the desired scale of the separation, and the available instrumentation. The provided protocols and comparative data for analogous compounds serve as a strong starting point for the development of a robust chiral separation method for this compound and other aliphatic ketones.

References

Efficacy of 2-Methyl-5-heptanone and its Analogs in Comparison to Commercially Available Insect Repellents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-Methyl-5-heptanone and its structurally related analogs against common insect vectors, benchmarked against established insect repellents: DEET, Picaridin, and IR3535. The information is compiled from peer-reviewed studies and presented to aid in the research and development of novel repellent formulations.

Comparative Efficacy Data

While direct efficacy data for this compound is limited in publicly available literature, studies on structurally similar methyl ketones provide valuable insights into its potential as an insect repellent. The following tables summarize the available quantitative data for these analogs and the leading commercial repellents.

Table 1: Repellency Efficacy of Methyl Ketones against Anopheles gambiae (Malaria Mosquito)

CompoundConcentration (% w/v)Mean Repellency (%)
2-Heptanone0.0112.3
0.117.8
126.8
1038.2
2-Nonanone0.0137.2
0.142.6
153.3
1086.2
2-Undecanone0.0135.2
0.150.9
164.4
1091.8
2-Tridecanone0.0123.5
0.144.2
188.3
10100
DEET (Reference)0.0113.1
0.182.7
1100
10100

Data sourced from a study on the repellency of long-chain aliphatic methyl ketones.[1]

Table 2: Comparative Efficacy of a 6-Methyl-5-hepten-2-one Mixture and DEET

RepellentConcentration (%)Target SpeciesRepellency (%)
Mixture (1:1 6-Methyl-5-hepten-2-one:Geranylacetone)0.01Anopheles gambiae79.4
DEET0.01Anopheles gambiae20.7
Mixture (1:1 6-Methyl-5-hepten-2-one:Geranylacetone)0.1Anopheles gambiae87
DEET0.1Anopheles gambiae83
Mixture (1:1 6-Methyl-5-hepten-2-one:Geranylacetone)1Anopheles gambiae100
DEET1Anopheles gambiae100
6-Methyl-5-hepten-2-one (alone)10Aedes aegypti~70
DEET10Aedes aegypti100

Data extracted from a study on natural human-derived mosquito repellents.[2]

Table 3: Complete Protection Time (CPT) of Commercial Repellents against Mosquitoes

Active IngredientConcentration (%)Mosquito SpeciesComplete Protection Time (Hours)
DEET~24Various~5[3]
5-99Various2 - 12 (concentration dependent)[4]
15Aedes albopictus5.63
Picaridin10Various5 - 12[5]
20Various8 - 14[5]
20Aedes aegypti>6.8
IR353510 (lotion)Various7.1 - 10.3[1]
20 (spray)Various7.1 - 10.3[1]

Table 4: Complete Protection Time (CPT) of Commercial Repellents against Ticks

Active IngredientConcentration (%)Tick SpeciesComplete Protection Time (Hours)
DEET5-99Various2 - 10 (concentration dependent)[4]
Picaridin20Various8 - 14[5]
IR353510 (lotion)Ixodes scapularis9.1 - 12.2[1]
20 (spray)Ixodes scapularis9.1 - 12.2[1]

Experimental Protocols

A standardized method for evaluating the efficacy of topical repellents is the Arm-in-Cage Test .

Objective: To determine the complete protection time (CPT) of a repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • A colony of laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)

  • Human volunteers

  • Test repellent formulation

  • Control substance (e.g., ethanol (B145695) or the base lotion without the active ingredient)

  • Protective gloves

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers wash their forearms with unscented soap and water and allow them to air dry.

  • Repellent Application: A precise amount of the test repellent is applied evenly to a defined area on one forearm of the volunteer. The other forearm may be treated with the control substance or left untreated.

  • Exposure: The volunteer inserts the treated forearm into a cage containing a known number of host-seeking female mosquitoes (typically 200).

  • Observation: The time until the first mosquito lands and probes (or bites) is recorded. This is defined as the Complete Protection Time (CPT).

  • Confirmation: To confirm a repellent failure, a second bite is often required within a specified time frame (e.g., 5 minutes) after the first.

  • Data Analysis: The CPTs from multiple volunteers are averaged to determine the mean protection time for the repellent.

The following diagram illustrates the general workflow of an arm-in-cage experiment.

G Arm-in-Cage Experimental Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase Volunteer Volunteer Recruitment & Consent Wash Wash Forearms Volunteer->Wash Protocol Start Apply Apply Repellent/Control Wash->Apply Cage Insert Arm into Mosquito Cage Apply->Cage Observe Observe for Mosquito Landings/Bites Cage->Observe Record Record Time of First Bite (CPT) Observe->Record Bite Occurs Analyze Calculate Mean CPT Record->Analyze Compare Compare with Control & Other Repellents Analyze->Compare G Insect Olfactory Signaling Pathway Odorant Repellent Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transports ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Brain Antennal Lobe (Brain) ORN->Brain Signal Transmission Behavior Aversive Behavior Brain->Behavior Elicits

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-heptanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-5-heptanone, like all laboratory chemicals, is crucial for ensuring personnel safety and environmental protection. This guide provides detailed procedures for its handling and disposal, adhering to standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Identification

This compound is a flammable liquid.[1] Before handling, it is imperative to be familiar with its specific hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar ketones provides essential safety information. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1]

Key Hazard Information (Based on Similar Ketones):

  • Flammability: Flammable liquid and vapor.[1][3]

  • Toxicity: May be harmful if swallowed or inhaled.[3][4]

  • Irritation: May cause respiratory irritation and serious eye irritation.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for ketones similar to this compound. This information is critical for a proper risk assessment before handling and disposal.

PropertyValue (for similar ketones)Significance
Flash Point 44°C (for 2-Methyl-4-heptanone)[1]Indicates the temperature at which the liquid can produce enough flammable vapor to ignite in the air. Governs storage and handling requirements.
Boiling Point 155°C (for 2-Methyl-4-heptanone)[1]Relevant for understanding its volatility.
Autoignition Temperature 532 °C / 989.6 °F (for 2-Heptanone)[4]The temperature at which the substance will ignite without an external ignition source.
Oral LD50 (Rabbit) 1670 mg/kg (for 2-Heptanone)[6]A measure of acute toxicity; indicates the lethal dose for 50% of a test population.
Dermal LD50 (Rabbit) 10332 mg/kg (for 2-Heptanone)[6]A measure of acute toxicity from skin contact.
Hazard Classification Flammable Liquid, Category 3; Acute Toxicity, Category 4[3][4]Standardized classification indicating the type and level of hazard.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] The following protocol outlines the "cradle-to-grave" management of this chemical waste.[9]

Step 1: Waste Determination and Classification
  • Identify as Waste: A chemical is considered waste when it is no longer intended for use.[10]

  • Classify as Hazardous: Based on its flammability (flash point < 140°F or 60°C), this compound is classified as an ignitable hazardous waste.[11] All chemical waste should be treated as hazardous unless confirmed otherwise.[10]

Step 2: Segregation and Collection
  • Segregate Waste Streams: Do not mix this compound with other incompatible waste types. Specifically, keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[10] Store away from incompatible materials such as strong oxidizing agents.[3]

  • Use Appropriate Containers: Collect the waste in a chemically compatible container that is in good condition with a secure, leak-proof closure.[12] Plastic containers are often preferred.[13]

  • Point of Generation: Accumulate waste at or near the location where it is generated, in what is known as a Satellite Accumulation Area (SAA).[12][14]

Step 3: Labeling
  • Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[14]

  • Indicate Hazards: The label must also indicate the specific hazards, such as "Ignitable".[14]

  • Avoid Obscuring Labels: If reusing a manufacturer's container, completely deface the original label before applying the hazardous waste label.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding or removing waste.[10][11]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11][13] Once this limit is reached, the waste must be removed by the institution's Environmental Health and Safety (EHS) department within three days.[11][13]

  • Secondary Containment: Store containers in a manner that minimizes spill risk, utilizing secondary containment to capture any potential leaks.[10]

Step 5: Arranging for Disposal
  • Contact EHS: Do not dispose of this compound down the drain or in regular trash.[12][14] Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[10][11]

  • Complete Paperwork: Fill out any required waste disposal forms as mandated by your institution.[11]

  • Transportation: Only authorized personnel, such as those from EHS or a licensed transporter, should move the waste from the SAA to a central storage facility or for final disposal.[10]

Step 6: Spill and Emergency Procedures
  • Small Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1] Collect the absorbed material into a closed container for disposal as hazardous waste.[1]

  • Large Spills: For larger spills, contain the spill by diking.[1] Evacuate the area and contact your institution's emergency response team.

  • Ignition Sources: Remove all sources of ignition from the spill area and use spark-proof tools for cleanup.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_spill Emergency Procedure start Start: this compound to be Discarded is_waste Is the chemical no longer in use? start->is_waste classify Classify as Ignitable Hazardous Waste is_waste->classify Yes segregate Segregate from incompatible wastes classify->segregate container Use a compatible, closed, and labeled container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa check_limit Is SAA >55 gallons or container full? saa->check_limit check_limit->saa No contact_ehs Contact EHS for waste pickup check_limit->contact_ehs Yes end_proc End: Waste Transferred for Final Disposal contact_ehs->end_proc spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->container Collect spill debris as hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

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Top-N result to add to graph 6

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.